Benzyl 1-methylhydrazinecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-amino-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(10)9(12)13-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHFHDKOHJROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459019 | |
| Record name | Benzyl 1-methylhydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37519-04-3 | |
| Record name | Benzyl 1-methylhydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl(benzyloxy)carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 1-Methylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
In the realm of complex organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The benzyl group, in particular, serves as a versatile protecting group for various functionalities, including carboxylic acids and amines, due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2] Benzyl 1-methylhydrazinecarboxylate (CAS Number: 37519-04-3) incorporates a benzyl ester to protect the carboxylic acid functionality of a methylhydrazine moiety, rendering it a stable and valuable intermediate for the introduction of a methylhydrazine unit in multi-step syntheses.[1][2]
Synthesis of this compound
The most logical and widely practiced method for the synthesis of carbazates involves the reaction of a hydrazine derivative with a chloroformate. In the case of this compound, this would involve the reaction of methylhydrazine with benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Proposed Experimental Protocol
This protocol is based on general procedures for the synthesis of carbazates and may require optimization.
Materials:
-
Methylhydrazine
-
Benzyl chloroformate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve methylhydrazine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1.0 equivalent) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization
Due to the lack of specific experimental data in the available literature for this compound, this section provides the expected characterization techniques and the kind of data that would be obtained.
| Property | Data |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
| Melting Point | Not available in the search results. |
| ¹H NMR | Not available in the search results. |
| ¹³C NMR | Not available in the search results. |
| Infrared (IR) Spectroscopy | Not available in the search results. |
| Mass Spectrometry (MS) | Not available in the search results. |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the methyl protons (a singlet), the benzylic methylene protons (a singlet), and the aromatic protons of the benzyl group (multiplets). The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display resonances for the methyl carbon, the benzylic methylene carbon, the carbonyl carbon of the carbamate, and the aromatic carbons of the benzyl group.
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include a strong absorption for the carbonyl (C=O) stretching of the carbamate group (typically in the range of 1690-1730 cm⁻¹), N-H stretching vibrations, and C-H stretching from the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 180.09. Common fragmentation patterns would involve the loss of the benzyl group or other fragments.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized product.
Caption: Synthesis and Characterization Workflow
Conclusion
This compound is a valuable synthetic intermediate. While specific experimental details for its synthesis and comprehensive characterization data are not widely published, this guide provides a robust, proposed methodology based on established chemical principles for its preparation and outlines the expected analytical characterization. The provided workflow and information will be a useful resource for researchers and professionals in drug development and organic synthesis who require this versatile building block for their work. Further experimental investigation is necessary to establish a definitive protocol and fully characterize the compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 1-methylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 1-methylhydrazinecarboxylate is a chemical compound of interest in various fields of chemical research, particularly in synthetic organic chemistry and drug discovery. Its unique structural features, combining a benzyl carbamate with a methylhydrazine moiety, make it a versatile building block and a potential pharmacophore. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications based on its chemical nature.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from related compounds, the following properties can be summarized.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₂N₂O₂ | - |
| Molecular Weight | 180.2 g/mol | [1] |
| CAS Number | 37519-04-3 | |
| Appearance | Not explicitly reported; likely a solid or oil at room temperature. | Inferred from related hydrazine derivatives. |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | Inferred from the properties of benzyl carbazates and hydrazine derivatives. |
| pKa | Not experimentally determined. The presence of the hydrazine nitrogen atoms suggests basic character. | - |
| LogP | Not experimentally determined. | - |
Synthesis and Purification
The synthesis of this compound can be achieved through the reaction of benzyl chloroformate with methylhydrazine. This reaction is a standard method for the formation of carbazates.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methylhydrazine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine, or an inorganic base like sodium carbonate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methylhydrazine (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 to 1.5 equivalents) to the solution while stirring.
-
Slowly add a solution of benzyl chloroformate (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise, maintaining the temperature at 0 °C.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
Method: Flash column chromatography is a suitable method for the purification of this compound.
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the chromatography solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.
-
Collect fractions and analyze them by thin-layer chromatography to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around 5.1 ppm), a singlet for the methyl group protons, and signals for the N-H protons. The exact chemical shifts will depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate group (typically in the range of 155-160 ppm), the carbons of the aromatic ring, the benzylic carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the following functional groups:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.
-
C=O stretching (carbamate): A strong absorption band in the region of 1680-1720 cm⁻¹.[6][7][8]
-
C-N stretching: Bands in the fingerprint region.
-
Aromatic C=C stretching: Peaks around 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (180.2 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for benzyl carbamates include the loss of the benzyl group (resulting in a tropylium ion at m/z 91) and cleavage of the carbamate linkage.[9][10][11][12][13]
Stability and Reactivity
-
Stability: this compound is expected to be relatively stable under normal laboratory conditions. However, like many hydrazine derivatives, it may be sensitive to strong oxidizing agents.
-
Reactivity: The benzyl ester portion of the molecule can be selectively cleaved through catalytic hydrogenolysis. The hydrazine moiety offers reactive sites for further chemical modifications, making it a useful intermediate in the synthesis of more complex molecules. Hydrazine derivatives are known to be good nucleophiles and can react with electrophiles.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of hydrazine derivatives is known to exhibit a wide range of biological effects.[14][15] Hydrazines can act as mechanism-based inhibitors for various enzymes, particularly those that utilize cofactors.[16][17] For instance, the well-known drug phenelzine, a hydrazine derivative, irreversibly inhibits monoamine oxidase (MAO).[16]
Given the structural motifs present in this compound, a logical area of investigation for its biological activity would be its potential as an enzyme inhibitor. A hypothetical workflow for screening its inhibitory activity is presented below.
References
- 1. cenmed.com [cenmed.com]
- 2. Benzyl Chloroformate [commonorganicchemistry.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: Benzyl 1-methylhydrazinecarboxylate (CAS 37519-04-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 1-methylhydrazinecarboxylate, with the CAS number 37519-04-3, is a chemical intermediate of significant interest in the field of organic synthesis, particularly in the realm of peptide chemistry and drug development. Its unique structure, featuring a benzyl protecting group attached to a methylhydrazine carboxylate moiety, makes it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, its role in synthesis, and relevant experimental considerations.
Chemical Properties and Data
| Property | Value | Source |
| CAS Number | 37519-04-3 | Multiple |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.2 g/mol | [1] |
| Purity (Typical) | ≥97% | [1] |
| Isomeric SMILES | CN(C(=O)OCC1=CC=CC=C1)N | [1] |
Note: Properties such as melting point, boiling point, and detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not currently available in the cited search results.
Role in Synthesis: A Protected Hydrazine Building Block
The primary application of this compound is as a synthetic intermediate, particularly in the construction of peptide chains and other complex organic molecules. The key to its utility lies in the benzyl group, which serves as a protecting group for the carboxylate functionality.
The Benzyl Protecting Group
In multi-step syntheses, it is often crucial to temporarily block reactive functional groups to prevent unwanted side reactions. The benzyl group in this compound effectively masks the carboxylic acid, rendering it inert to a variety of reaction conditions. This allows chemists to perform modifications on other parts of the molecule without affecting the protected carboxylate.
Deprotection via Catalytic Hydrogenolysis
A significant advantage of using a benzyl protecting group is its selective removal under mild conditions. The most common method for cleaving the benzyl ester is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C). The process is highly efficient and selective, breaking the benzylic C-O bond to release the free carboxylic acid and generating toluene as a byproduct.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound and its specific use in peptide synthesis are not available in the reviewed literature. However, based on general principles of peptide synthesis and protecting group chemistry, a generalized workflow can be described.
General Workflow for Use in Peptide Synthesis
The following diagram illustrates the conceptual workflow of how a protected hydrazine building block like this compound would be utilized in a peptide synthesis campaign.
Caption: Conceptual workflow for the synthesis and utilization of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature linking this compound to any direct biological activity or its involvement in cellular signaling pathways. Its role appears to be confined to that of a synthetic intermediate in the preparation of potentially bioactive molecules. While hydrazone derivatives, in general, have been studied for a wide range of biological activities, these findings cannot be directly extrapolated to this compound without specific experimental evidence.
Conclusion
This compound is a valuable, albeit specialized, chemical intermediate for organic synthesis. Its primary utility is in peptide synthesis, where it serves as a precursor with a readily cleavable benzyl protecting group. While the conceptual framework for its application is well-understood within the principles of protecting group chemistry, a notable gap exists in the public domain regarding detailed experimental protocols, comprehensive quantitative data, and any inherent biological activity. For researchers and drug development professionals, this compound represents a useful tool in the synthetic chemist's arsenal, though its specific implementation would require in-house process development and characterization. Further publications detailing its synthesis and application would be a valuable contribution to the scientific community.
References
A Technical Guide to the Spectroscopic Analysis of Benzyl 1-methylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Benzyl 1-methylhydrazinecarboxylate, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also includes detailed, generalized experimental protocols for acquiring such data and a workflow diagram for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure and typical values observed for similar functional groups.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | Multiplet | 5H | Ar-H |
| ~5.15 | Singlet | 2H | -O-CH₂ -Ph |
| ~4.0 (broad) | Singlet | 1H | N-NH |
| ~3.0 | Singlet | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | C =O |
| ~136.0 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~67.0 | -O-C H₂-Ph |
| ~40.0 | N-C H₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2850 | Medium | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O Stretch (Carbamate) |
| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C Bending |
| ~1250 | Strong | C-O Stretch |
| ~1150 | Strong | C-N Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 180.09 | [M]⁺ (Molecular Ion) |
| 108.06 | [M - C₇H₅O]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 77.04 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [1][2]
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]
-
Transfer the solution into a clean 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
2.2 Infrared (IR) Spectroscopy [3]
-
Sample Preparation (Thin Film Method):
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
2.3 Mass Spectrometry (MS) [4]
-
Sample Preparation:
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.
-
The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[6]
-
A detector records the abundance of each ion, generating the mass spectrum.[6]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. youtube.com [youtube.com]
Benzyl 1-methylhydrazinecarboxylate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 1-methylhydrazinecarboxylate has emerged as a pivotal building block in organic synthesis, offering a unique combination of a protected hydrazine moiety and a methyl group that makes it particularly valuable in the construction of complex molecular architectures. Its utility is most pronounced in the synthesis of nitrogen-containing heterocycles, such as pyrazoles and pyridazinones, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The benzyl carbamate functionality provides robust protection during synthetic sequences and can be selectively removed under mild catalytic hydrogenolysis conditions, revealing a reactive methylhydrazine group for subsequent transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols, tabulated data, and workflow diagrams to facilitate its use in research and development.
Introduction
Hydrazine derivatives are fundamental precursors in the synthesis of a vast array of heterocyclic compounds. However, the high reactivity and potential toxicity of simple hydrazines necessitate the use of protecting groups to control their reactivity and improve handling. This compound offers a practical solution, wherein the benzyl carbamate group effectively masks one of the nitrogen atoms of the methylhydrazine core. This strategic protection allows for selective reactions and the introduction of the methylhydrazine functionality at a desired stage of a synthetic route. The subsequent removal of the benzyl group via catalytic hydrogenolysis is a clean and efficient process, liberating the methylhydrazine for cyclization or other derivatization reactions. This building block has found significant application in the synthesis of substituted pyrazoles, a class of compounds with a broad spectrum of biological activities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key data are summarized in the table below.
| Property | Value |
| CAS Number | 37519-04-3[1] |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |
Spectroscopic Data:
-
¹H NMR (predicted):
-
Aromatic protons of the benzyl group: ~7.3-7.4 ppm (multiplet, 5H)
-
Methylene protons of the benzyl group (-CH₂-): ~5.1-5.2 ppm (singlet, 2H)
-
N-H proton: A broad singlet, chemical shift can vary depending on solvent and concentration.
-
N-methyl protons (-CH₃): A singlet at ~3.0-3.3 ppm.
-
-
¹³C NMR (predicted):
-
Carbonyl carbon (-C=O): ~156-158 ppm
-
Aromatic carbons of the benzyl group: ~127-136 ppm
-
Methylene carbon of the benzyl group (-CH₂-): ~67-68 ppm
-
N-methyl carbon (-CH₃): ~35-40 ppm
-
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of methylhydrazine with benzyl chloroformate in the presence of a base. This method is analogous to the preparation of benzyl carbazate from hydrazine hydrate.
General Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of benzyl carbazate.[2]
Materials:
-
Methylhydrazine
-
Benzyl chloroformate
-
Potassium carbonate (or other suitable base)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylhydrazine (1.0 equivalent) and potassium carbonate (1.1 equivalents) in anhydrous THF.
-
Cool the reaction mixture to -20 °C using a suitable cooling bath.
-
Slowly add a solution of benzyl chloroformate (1.0 equivalent) in THF via the dropping funnel over a period of 1-2 hours, maintaining the temperature below -15 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in toluene and wash with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.
Applications in Organic Synthesis: Synthesis of Pyrazoles
A primary application of this compound is in the synthesis of 1-methyl-substituted pyrazoles. The general strategy involves a two-step, one-pot procedure: (1) condensation of this compound with a 1,3-dicarbonyl compound to form a protected pyrazole intermediate, followed by (2) in situ deprotection via catalytic hydrogenolysis to yield the final pyrazole.
General Workflow
Caption: Workflow for pyrazole synthesis.
Synthesis of 1,3,5-Trimethyl-1H-pyrazole
This protocol is based on established methods for pyrazole synthesis from hydrazines and dicarbonyl compounds.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Celite®
Procedure:
Step 1: Cyclocondensation
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetylacetone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the formation of the protected pyrazole intermediate by TLC.
-
Once the formation of the intermediate is complete, cool the reaction mixture to room temperature.
Step 2: Catalytic Hydrogenolysis
-
To the reaction mixture containing the protected pyrazole, add 10% Pd/C (5-10 mol %).
-
Purge the flask with hydrogen gas and continue the reaction under a hydrogen atmosphere (balloon pressure is typically sufficient).
-
Stir the mixture vigorously at room temperature until the deprotection is complete (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3,5-trimethyl-1H-pyrazole.
-
The crude product can be purified by distillation or column chromatography.
Characterization of a Representative Product: 1-Benzyl-3,5-dimethyl-1H-pyrazole
The intermediate product from the reaction with acetylacetone before debenzylation is 1-benzyl-3,5-dimethyl-1H-pyrazole.
| Spectroscopic Data for 1-Benzyl-3,5-dimethyl-1H-pyrazole | |
| ¹H NMR | (200 MHz, CDCl₃) δ: 7.28-7.15 (m, 3H), 7.02 (d, 2H, J = 7.32), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H)[3] |
| ¹³C NMR | (50 MHz, CDCl₃) δ: 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3[3] |
| MS (ESI) | m/z = 187.16 [M+H]⁺[3] |
Deprotection of the Benzyl Carbamate Group
The selective removal of the benzyl carbamate protecting group is a crucial step in the application of this compound. Catalytic hydrogenolysis is the most common and efficient method for this transformation.
General Deprotection Scheme
Caption: Deprotection via catalytic hydrogenolysis.
Experimental Protocol for Debenzylation
This is a general protocol for the debenzylation of benzyl carbamates.[4]
Materials:
-
Benzyl carbamate-protected compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Celite®
Procedure:
-
Dissolve the benzyl carbamate-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol %) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected product.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of nitrogen-containing heterocycles. Its key advantage lies in the robust benzyl carbamate protecting group, which allows for the controlled introduction of the methylhydrazine moiety into complex molecules. The straightforward and high-yielding deprotection via catalytic hydrogenolysis further enhances its utility. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable synthetic tool in their ongoing research endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new chemical entities with significant biological activities.
References
An In-depth Technical Guide to Benzyl 1-methylhydrazinecarboxylate: A Synthetic Intermediate in Drug Discovery and Peptide Chemistry
Introduction
Benzyl 1-methylhydrazinecarboxylate is a chemical compound primarily utilized as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical research and peptide chemistry. While a singular, celebrated "discovery" of this molecule is not prominent in scientific literature, its utility is rooted in the strategic application of its structural components: a methylhydrazine moiety and a benzyl ester protecting group. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a building block for more complex molecules of therapeutic interest.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 37519-04-3 | [1][2][3] |
| Molecular Formula | C9H12N2O2 | [2][3] |
| Molecular Weight | 180.2 g/mol | [2] |
| Purity | Typically ≥97% | [2][3] |
| PubChem CID | 11217590 | [2] |
| Isomeric SMILES | CN(C(=O)OCC1=CC=CC=C1)N | [2] |
Hazard and Safety Information
This compound is associated with several hazard classifications, necessitating careful handling in a laboratory setting.[2]
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes by using appropriate personal protective equipment.[2]
Role in Organic Synthesis
The primary significance of this compound lies in its function as a synthetic intermediate. The benzyl ester component serves as a protecting group for the carboxylic acid functionality of the hydrazine moiety.
Application in Peptide Synthesis
In the intricate process of peptide synthesis, protecting reactive functional groups is paramount to prevent unwanted side reactions.[1] this compound can be conceptualized as a protected hydrazine building block. The benzyl group can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis.[1] This process involves the cleavage of the benzylic C-O bond, which is a mild and effective method that often does not affect other sensitive parts of a molecule.[1]
This characteristic makes it a valuable tool in multi-step syntheses where precise control over reactive sites is necessary. The general workflow for utilizing such a protected building block in a larger synthesis is depicted below.
Synthesis of Related Bioactive Compounds
While this compound itself is an intermediate, the broader class of benzylhydrazines has been explored in medicinal chemistry. For example, 1-methyl-1-(substituted benzyl)hydrazines have been synthesized and investigated as potential monoamine oxidase inhibitors.[4] The synthesis of such compounds often involves the reaction of a substituted benzyl halide with methylhydrazine. The carboxylate group in the title compound offers a handle for different types of coupling reactions before potential decarboxylation or transformation.
Experimental Protocols
Detailed experimental protocols for the specific use of this compound are often proprietary or part of a larger, unpublished synthetic route. However, a general procedure for a related synthesis, the preparation of benzylhydrazine, can provide insight into the chemistry involved.
Example Protocol: Synthesis of Benzylhydrazine
This protocol describes the synthesis of the parent benzylhydrazine from benzyl chloride and hydrazine hydrate.
-
Reaction Conditions :
-
Procedure :
-
1-(Chloromethyl)benzene (11.3 g, 90 mmol) is added dropwise to a solution of hydrazine hydrate (80%, 15 g, 0.28 mol) in 20 mL of water at room temperature.[5]
-
The mixture is stirred for 15 minutes after the addition is complete.[5]
-
Potassium carbonate (24 g) is added to the mixture.[5]
-
The reaction is monitored by Thin Layer Chromatography (TLC) at 40°C.[5]
-
Upon completion, 20.0 g of NaOH, 80 mL of water, and 200 mL of methyl tert-butyl ether (MTBE) are added sequentially while stirring.[5]
-
The organic layer is separated and evaporated in vacuo.[5]
-
The residue is cooled to room temperature, and 50 mL of n-hexane is added.[5]
-
The resulting benzylhydrazine product is obtained by filtration and dried in vacuo. (Reported Yield: 9.1 g, 82%).[5]
-
The logical flow for a chemical synthesis experiment is illustrated below.
Conclusion
This compound is a specialized chemical reagent whose history is written in its application rather than a singular moment of discovery. For researchers and drug development professionals, its value is as a strategic building block, enabling the controlled and efficient synthesis of more complex molecules. Its benzyl protecting group allows for selective chemical transformations, a crucial aspect of modern organic and medicinal chemistry. Understanding its properties and the context of its use within synthetic workflows is key to leveraging its potential in the development of novel therapeutics and other advanced materials.
References
An In-depth Technical Guide to Benzyl 1-Methylhydrazinecarboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzyl 1-methylhydrazinecarboxylate and its analogs, focusing on their synthesis, physicochemical properties, and significant biological activities. This class of compounds, characterized by a core hydrazinecarboxylate structure, has garnered interest primarily for its role as versatile synthetic intermediates and as scaffolds for potent enzyme inhibitors, particularly targeting Monoamine Oxidase (MAO).
Core Compound: Physicochemical Properties
This compound serves as a foundational structure for a wide range of derivatives. Its key properties are summarized below. Data for related, structurally similar compounds are included for comparison.
| Property | This compound | 1-Methyl-2-benzylhydrazine | 1-Benzyl-1-methylhydrazine |
| CAS Number | 37519-04-3 | 10309-79-2[1] | 3931-52-0[2] |
| Molecular Formula | C₉H₁₂N₂O₂[3] | C₈H₁₂N₂ | C₈H₁₂N₂[2] |
| Molecular Weight | 180.2 g/mol [3] | 136.19 g/mol [1] | 136.19 g/mol [2] |
| Appearance | Not specified | Yellow crystals[1] | Not specified |
| Melting Point | Not specified | 59-61 °C[1] | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| logP (estimated) | Not specified | 1.17[1] | Not specified |
Synthesis of Derivatives and Analogs
The synthesis of benzyl hydrazinecarboxylate derivatives, particularly N'-benzylidene analogs, typically follows a multi-step process involving esterification, hydrazinolysis, and condensation.
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway for producing N'-benzylidene-benzohydrazide derivatives, which are close structural analogs.
Caption: General workflow for synthesizing hydrazide analogs.
Experimental Protocol: Synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide[5]
This protocol details a representative synthesis for an N'-benzylidene-benzohydrazide analog, demonstrating the key chemical transformations.
Step 1: Esterification of 4-tert-butylbenzoic acid
-
Add 4-tert-butylbenzoic acid (1) to a round-bottom flask.
-
Add methanol (MeOH) as the solvent and a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture for 2 hours.
-
After cooling, remove the solvent under reduced pressure to yield methyl 4-tert-butylbenzoate (2).
Step 2: Hydrazinolysis of the Ester Intermediate
-
Dissolve the methyl 4-tert-butylbenzoate (2) intermediate in methanol.
-
Add hydrazine hydrate (NH₂NH₂·H₂O).
-
Reflux the resulting mixture for 3-4 hours.
-
Cool the reaction and isolate the resulting precipitate, 4-tert-butylbenzohydrazide (3), by filtration.
Step 3: Condensation with Aromatic Aldehyde
-
Dissolve the 4-tert-butylbenzohydrazide (3) in methanol.
-
Add the desired substituted aromatic aldehyde and a catalytic amount of glacial acetic acid (AcOH).
-
Reflux the mixture with continuous stirring for 4-6 hours.
-
Cool the reaction mixture. The final N′-benzylidene-4-tert-butylbenzohydrazide product (4-26) will precipitate.
-
Collect the solid product by filtration, wash with cold methanol, and dry in vacuo.
-
Characterize the final product using spectroscopic methods such as ¹H-NMR and HREI-MS.[4]
Biological Activity: Monoamine Oxidase (MAO) Inhibition
A significant area of research for hydrazine derivatives is their activity as inhibitors of Monoamine Oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[5][6] These compounds show potential for treating neurological disorders like depression and Parkinson's disease.[7]
MAO Inhibition Signaling Pathway
MAO enzymes (MAO-A and MAO-B) are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters.[6][7] Inhibition of this process increases the concentration of these neurotransmitters in the synaptic cleft.
Caption: MAO catalyzes neurotransmitter breakdown; inhibitors block this action.
Quantitative Inhibition Data
Numerous studies have synthesized and evaluated hydrazine and hydrazone derivatives for their MAO inhibitory potential. The data below represents selected analogs and their inhibitory concentrations (IC₅₀).
| Compound Code | Structure Description | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 2a | 1-Phenyl-2-(4-(trifluoromethoxy)benzylidene)hydrazine | 0.342 | > 100 | - | [8] |
| 2b | 1-(4-Fluorophenyl)-2-(4-(trifluoromethoxy)benzylidene)hydrazine | 0.028 | > 100 | - | [8] |
| Moclobemide | (Reference Drug) | 6.061 | 27.27 | - | [8] |
| ACH10 | Halogenated Acylhydrazone | > 10 | 0.14 | > 71 | [9] |
| ACH14 | Halogenated Acylhydrazone | 19.57 | 0.15 | 130.5 | [9] |
| BT1 | Benzothiazole Hydrazone | 9.76 | 0.11 | 88.73 | [10] |
| BT5 | Benzothiazole Hydrazone | > 40 | 0.11 | > 363.64 | [10] |
Note: Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher value indicates greater selectivity for MAO-B.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of these compounds are highly dependent on their chemical structure:
-
Hydrazone Moiety : The -C=N-NH- group is a critical pharmacophore for MAO inhibition, likely interacting with the enzyme's active site.[8][9]
-
Aromatic Substituents : The nature and position of substituents on the aromatic rings significantly influence activity. Halogen substitutions, particularly fluorine, on the benzylidene ring or other aromatic systems can enhance MAO-B inhibitory activity and selectivity.[9]
-
Competitive Inhibition : Kinetic studies often reveal that these compounds act as competitive inhibitors, suggesting they bind to the same active site as the natural substrates.[9][10]
Experimental Protocol: In Vitro MAO Inhibition Assay[12][13][14]
This protocol describes a general fluorometric or chemiluminescent method for determining the IC₅₀ value of a test compound against MAO-A and MAO-B.
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes.
-
Substrate (e.g., p-tyramine for general activity, or specific substrates like kynuramine).[6][7]
-
Test compound (inhibitor) dissolved in DMSO.
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B).[7][11]
-
Assay Buffer (e.g., Potassium Phosphate, pH 7.4).
-
Detection Reagent System (e.g., Amplex Red, horseradish peroxidase (HRP), or a commercial kit like MAO-Glo™).[12][13]
-
96-well black, opaque microplates.
-
Plate reader capable of measuring fluorescence or luminescence.
2. Procedure:
-
Inhibitor Preparation : Prepare a stock solution of the test compound in DMSO. Create a serial dilution series to cover a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Enzyme/Inhibitor Pre-incubation :
-
In the wells of a 96-well plate, add 45 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) diluted in assay buffer.
-
Add 5 µL of the test compound dilutions to the respective wells.
-
For control wells (100% activity), add 5 µL of DMSO. For positive control wells, add 5 µL of the appropriate reference inhibitor.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[11]
-
-
Initiation of Reaction :
-
Prepare a "Working Reagent" solution containing the substrate and detection reagents (e.g., Amplex Red and HRP) in assay buffer.
-
Add 50 µL of the Working Reagent to all wells to start the enzymatic reaction.
-
-
Signal Detection :
-
Data Analysis :
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[12]
-
Conclusion
This compound and its analogs represent a versatile class of chemical compounds. While the parent molecule is a valuable synthetic intermediate, its derivatives, particularly hydrazones, have demonstrated significant potential as potent and often selective inhibitors of monoamine oxidase. The straightforward synthesis and the ability to finely tune biological activity through structural modification make these compounds promising leads in the development of novel therapeutics for neurological and psychiatric disorders. Further research into their structure-activity relationships and optimization of their pharmacokinetic profiles is warranted.
References
- 1. 1-Methyl-2-benzylhydrazine | C8H12N2 | CID 25142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-1-methylhydrazine | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
The Strategic Role of Benzyl 1-methylhydrazinecarboxylate as a Masked Hydrazine Source in Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 1-methylhydrazinecarboxylate serves as a pivotal reagent in modern organic synthesis, particularly in the construction of complex molecules such as peptides and other nitrogen-containing compounds. Its utility lies in its function as a protected form of methylhydrazine, where the benzyl group acts as a readily cleavable masking group for the carboxylate functionality. This strategic protection allows for the controlled introduction of the methylhydrazine moiety into a molecular framework, mitigating undesired side reactions. The subsequent removal of the benzyl group, typically via catalytic hydrogenolysis, unmasks the hydrazine, rendering it available for further synthetic transformations. This guide provides a comprehensive overview of the synthesis, deprotection, and application of this compound, supported by detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its effective use in research and development settings.
Introduction
In the intricate landscape of multi-step organic synthesis, the use of protecting groups is a fundamental strategy to ensure chemo- and regioselectivity. This compound is a prime example of a versatile building block that embodies this principle. It provides a stable, easy-to-handle source of methylhydrazine, a valuable nucleophile in the formation of hydrazones, pyrazoles, and other heterocyclic systems. The benzyl ester functionality can be selectively cleaved under mild conditions, a critical feature in the synthesis of sensitive and complex molecules. This attribute is particularly advantageous in solid-phase peptide synthesis (SPPS), where precise control over reactive groups is paramount for the successful assembly of peptide chains.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of methylhydrazine with benzyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon of benzyl chloroformate.
General Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol (Adapted from a similar synthesis)
Disclaimer: The following protocol is adapted from the synthesis of benzyl carbazate and should be optimized for the synthesis of this compound.
Materials:
-
Methylhydrazine
-
Benzyl chloroformate
-
Potassium carbonate
-
Toluene
-
Water
Procedure:
-
In a three-necked reaction flask, add methylhydrazine (1.0 eq) and potassium carbonate (1.0 eq) to toluene.
-
Cool the reaction mixture to -20°C.
-
Slowly add benzyl chloroformate (1.0 eq) dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction to proceed for at least 2 hours at -20°C.
-
Gradually warm the mixture to 80°C and continue the reaction for at least 30 minutes.
-
Cool the reaction mixture to below 80°C and allow it to stand for at least 30 minutes.
-
Filter the mixture under normal pressure to obtain the filtrate.
-
Wash the filter residue twice with toluene and combine the filtrate and the washing solution.
-
Remove the solvent by reduced pressure distillation at 40°C and a pressure of 0.05 MPa to yield the crude product.
-
The crude product can be further purified by column chromatography.
This adapted procedure is based on a patent for the synthesis of a similar compound and may require optimization.[2]
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Yield | >90% (for similar syntheses) | [2][3] |
| Purity | >95% (achievable with purification) | [3] |
Spectroscopic Data (Representative for a similar structure)
| Technique | Data |
| IR (neat, cm⁻¹) | 2213, 1695 |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.41-7.33 (m, 5H), 5.20 (s, 2H), 4.79 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.4, 135.7, 128.4, 128.1, 128.0, 66.2, 51.7 |
| HRMS (M+) | calcd for C₉H₈N₂O₂ 176.0584, found 176.0586 |
Data for Benzyl 2-diazoacetate.[4]
Role as a Hydrazine Source: Deprotection via Catalytic Hydrogenolysis
The primary function of this compound as a hydrazine source is realized through the cleavage of the benzyl ester group. This is most commonly and efficiently achieved by catalytic hydrogenolysis.
General Reaction Scheme
Caption: Deprotection of this compound.
Experimental Protocol for Catalytic Hydrogenolysis
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst (5-10%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl acetate, or THF)
-
Hydrogen gas source
Procedure:
-
Dissolve this compound in a suitable solvent in a reaction vessel.
-
Add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas.
-
Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
-
The filtrate contains the deprotected methylhydrazine, which can be used in the subsequent synthetic step.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound can be utilized in SPPS to introduce a C-terminal hydrazide functionality, which is a valuable precursor for the synthesis of peptide thioesters used in native chemical ligation.
Experimental Workflow
Caption: Workflow for SPPS using this compound.
Conclusion
This compound is a highly effective and versatile reagent for the controlled delivery of methylhydrazine in complex organic syntheses. Its stability, ease of handling, and the mild conditions required for the deprotection of the benzyl group make it an invaluable tool for chemists, particularly in the field of peptide synthesis and drug discovery. The detailed protocols and workflows presented in this guide are intended to provide researchers with the necessary information to confidently and successfully incorporate this reagent into their synthetic strategies. As the demand for more sophisticated and precisely engineered molecules continues to grow, the strategic use of protected reagents like this compound will remain a cornerstone of modern synthetic chemistry.
References
- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 2. CN109627190B - Synthesis method of benzyl carbazate - Google Patents [patents.google.com]
- 3. CN103819366A - Synthetic method of benzyl carbazate - Google Patents [patents.google.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
The Reactivity of Benzyl 1-methylhydrazinecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl 1-methylhydrazinecarboxylate is a versatile reagent and intermediate frequently employed in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis. Its utility stems from the orthogonal stability of the carbazate functionality and the lability of the benzyl group, which can be selectively cleaved under specific conditions. This guide provides an in-depth analysis of the reactivity of this compound, offering insights into its synthesis, stability, and key transformations.
Core Reactivity and Stability
The reactivity of this compound is dominated by the interplay of its three key functional components: the benzyl ester, the carbamate linkage, and the substituted hydrazine moiety.
Carbamate Group: The carbamate group in this compound is generally stable under a wide range of pH conditions, from acidic to basic (pH 2-12).[1] This stability makes it an effective protecting group for the hydrazine nitrogen during various synthetic manipulations. While carbamates can be cleaved under harsh acidic or basic conditions, they are significantly more stable than corresponding esters.[2][3]
Hydrazine Moiety: The N-methylated hydrazine portion of the molecule can undergo reactions typical of substituted hydrazines, such as condensation with aldehydes and ketones to form hydrazones. The N-acyl group, however, modulates the nucleophilicity of the adjacent nitrogen atom.
Benzyl Ester: The benzyl ester is the most reactive site for selective cleavage, making it a valuable protecting group. The benzylic C-O bond is susceptible to catalytic hydrogenolysis, a reaction that proceeds under mild conditions and allows for the deprotection of the carboxyl group without affecting many other functional groups.
Key Reactions and Experimental Protocols
The most synthetically important reaction of this compound is the cleavage of the benzyl group to liberate the corresponding carboxylic acid.
Catalytic Hydrogenolysis (Debenzylation)
Catalytic hydrogenolysis is the method of choice for the deprotection of the benzyl group. This reaction is typically carried out using a palladium catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere.
General Experimental Protocol:
-
Catalyst Suspension: In a reaction vessel, the this compound substrate is dissolved in a suitable solvent such as methanol, ethanol, or ethyl acetate. A catalytic amount of Pd/C (typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at pressures ranging from 1 atm to 50 psi).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the deprotected product.
Table 1: Typical Conditions for Catalytic Hydrogenolysis of Benzyl Esters
| Parameter | Condition | Notes |
| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) | The catalyst should be handled with care as it can be pyrophoric. |
| Catalyst Loading | 5 - 10 mol% | Higher loadings may be required for sterically hindered substrates. |
| Solvent | Methanol, Ethanol, Ethyl Acetate, Tetrahydrofuran | The choice of solvent depends on the solubility of the substrate. |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Higher pressures can accelerate the reaction rate. |
| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 1 - 24 hours | Reaction time is dependent on the substrate, catalyst loading, and hydrogen pressure. |
Below is a diagram illustrating the catalytic hydrogenolysis of this compound.
Caption: Catalytic hydrogenolysis of this compound.
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general approach involves the reaction of methylhydrazine with benzyl chloroformate or a similar benzyl-containing acylating agent.
General Synthetic Workflow:
The synthesis can be conceptualized as a nucleophilic acyl substitution where the more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon of the benzyl acylating agent.
Caption: General synthesis of this compound.
Potential Side Reactions and Further Reactivity
The N-acylhydrazone moiety, which can be formed from the reaction of the deprotected hydrazine with carbonyls, is known to exist as a mixture of E/Z isomers and syn/anti conformers.[4][5] While this compound itself does not contain this imine bond, this reactivity becomes relevant if the hydrazine is deprotected and used in subsequent steps.
Furthermore, the hydrazine nitrogens can be susceptible to oxidation. The N-N bond can be cleaved under certain oxidative conditions, leading to the formation of various byproducts.
Conclusion
This compound is a valuable synthetic intermediate due to the robust nature of the carbamate protecting group and the selective deprotection of the benzyl ester via catalytic hydrogenolysis. Understanding the fundamental reactivity of its constituent functional groups is crucial for its effective application in complex multi-step syntheses. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this versatile molecule.
References
- 1. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to Benzyl 1-Methylhydrazinecarboxylate in Novel Chemical Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic design and synthesis of novel chemical libraries are paramount to identifying new therapeutic agents. Benzyl 1-methylhydrazinecarboxylate has emerged as a highly versatile and strategic building block for the creation of diverse and structurally complex chemical libraries. Its unique combination of a reactive hydrazine moiety and a readily cleavable benzyl carbamate protecting group offers a powerful platform for a multitude of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in the generation of innovative compound libraries, complete with detailed experimental protocols and data to empower researchers in their quest for next-generation therapeutics.
Introduction: The Hydrazine Scaffold in Drug Discovery
Hydrazine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their utility stems from their ability to act as versatile synthons for the construction of a wide array of heterocyclic systems and other complex molecular architectures.[2] The incorporation of hydrazine moieties can introduce conformational rigidity, provide hydrogen bond donors and acceptors, and enable specific interactions with biological targets. The development of sp³-rich, non-planar heterocyclic scaffolds is a key strategy in modern drug discovery to access novel chemical space and improve compound properties.[3][4][5]
This compound, with its distinct functional handles, serves as an ideal starting point for diversity-oriented synthesis. The presence of a secondary amine allows for a variety of substitution reactions, while the carbamate can be deprotected to reveal a reactive primary amine, opening avenues for further diversification. This guide will systematically detail the synthetic pathways and diversification strategies centered around this valuable scaffold.
Synthesis of this compound
The efficient and scalable synthesis of the core scaffold is the first critical step in any library generation effort. This compound can be reliably prepared from commercially available starting materials.
Synthetic Protocol
A common and effective method for the synthesis of this compound involves the reaction of methylhydrazine with benzyl chloroformate under basic conditions.
Experimental Protocol: Synthesis of this compound
-
Materials: Methylhydrazine, Benzyl chloroformate, Sodium bicarbonate, Dichloromethane (DCM), Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of methylhydrazine (1.0 eq.) in dichloromethane (DCM) at 0 °C, a solution of sodium bicarbonate (2.5 eq.) in water is added.
-
Benzyl chloroformate (1.1 eq.) is added dropwise to the biphasic mixture while maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
-
Quantitative Data
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by NMR) | >95% |
| Appearance | Colorless to pale yellow oil |
Chemical Library Generation from this compound
The strategic functionalization of this compound allows for the creation of a vast and diverse chemical library. The key reactions involve the derivatization of the secondary amine and subsequent manipulation of the carbamate protecting group.
N-Alkylation of the Hydrazine Core
The secondary amine of this compound can be readily alkylated with a variety of electrophiles, such as alkyl halides and mesylates, to introduce diverse side chains.
Experimental Protocol: N-Alkylation
-
Materials: this compound, Alkyl halide (e.g., R-Br), Potassium carbonate, Acetonitrile.
-
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile, potassium carbonate (2.0 eq.) and the desired alkyl halide (1.2 eq.) are added.
-
The reaction mixture is heated to 60-80 °C and stirred for 8-12 hours until completion (monitored by TLC or LC-MS).
-
The mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
-
N-Acylation to Introduce Amide Functionality
Acylation of the secondary amine with various acylating agents, such as acid chlorides and anhydrides, provides access to a library of hydrazides.
Experimental Protocol: N-Acylation
-
Materials: this compound, Acyl chloride (e.g., R-COCl), Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C, the desired acyl chloride (1.1 eq.) is added dropwise.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The reaction mixture is washed with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the acylated product, which can be further purified by chromatography or recrystallization.
-
Deprotection and Further Diversification
A key feature of this scaffold is the facile removal of the benzyl carbamate (Cbz) group by catalytic hydrogenolysis. This unmasks a primary amine, which can then be subjected to a second round of diversification reactions.
Experimental Protocol: Cbz Deprotection
-
Materials: Cbz-protected hydrazine derivative, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
The Cbz-protected hydrazine derivative is dissolved in methanol.
-
10% Pd/C (10 mol%) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected hydrazine.
-
The resulting primary amine can then be used in a variety of reactions, including:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted hydrazines.
-
Acylation: Reaction with a different set of acylating agents.
-
Cyclization Reactions: Condensation with dicarbonyl compounds or other suitable reagents to form a wide range of heterocyclic scaffolds, such as pyrazoles, pyridazines, and triazoles.
Quantitative Data for Library Synthesis
| Reaction Type | Reagents | Typical Yield |
| N-Alkylation | R-Br, K₂CO₃ | 60-90% |
| N-Acylation | R-COCl, Et₃N | 70-95% |
| Cbz Deprotection | H₂, Pd/C | >90% |
| Reductive Amination | R-CHO, NaBH(OAc)₃ | 50-80% |
| Pyrazole Formation | 1,3-Diketone, AcOH | 60-85% |
Signaling Pathways and Biological Applications
While specific biological data for libraries derived solely from this compound is not extensively published, the broader class of hydrazine-containing compounds and the resulting heterocyclic scaffolds are known to interact with a wide range of biological targets. These include, but are not limited to:
-
Enzyme Inhibition: Hydrazine derivatives have been shown to be effective inhibitors of enzymes such as monoamine oxidases (MAOs) and histone demethylases.
-
Receptor Modulation: The rigidified heterocyclic structures accessible from this scaffold can serve as potent ligands for various G-protein coupled receptors (GPCRs) and ion channels.
-
Antimicrobial and Anticancer Activity: Many nitrogen-containing heterocycles exhibit significant antimicrobial and cytotoxic activities.
The diverse libraries generated from this compound provide a rich source of novel compounds for screening against these and other emerging biological targets.
Experimental Workflows and Logical Relationships
The generation of a chemical library from this compound follows a logical and modular workflow. This can be visualized to better understand the synthetic strategy.
Caption: Workflow for chemical library synthesis from this compound.
Conclusion
This compound represents a powerful and underexplored scaffold for the generation of novel chemical libraries. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for a highly modular and efficient approach to diversity-oriented synthesis. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the exploration of new chemical space and accelerating the discovery of new drug candidates. The potential for creating sp³-rich, complex, and diverse molecules from this single building block underscores its importance in the future of medicinal chemistry.
References
- 1. scirp.org [scirp.org]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. A practical flow synthesis of hydrazine derivatives from alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A practical flow synthesis of hydrazine derivatives from alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A practical flow synthesis of hydrazine derivatives from alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Benzyl 1-methylhydrazinecarboxylate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains. A key aspect of successful SPPS is the strategic use of protecting groups and linkers to direct the assembly of amino acids in the desired sequence. Benzyl 1-methylhydrazinecarboxylate has emerged as a versatile reagent in this field, particularly in the synthesis of modified peptides such as N-methylated peptides and peptide hydrazides.
N-methylation of the peptide backbone is a crucial modification in drug discovery, as it can enhance metabolic stability, improve cell permeability, and modulate conformation.[1][2] Peptide hydrazides are valuable intermediates, serving as precursors for the synthesis of peptide thioesters, which are essential for native chemical ligation, and for the conjugation to other molecules.[3]
This document provides detailed application notes and protocols for the use of this compound in SPPS. It serves as a comprehensive guide for researchers aiming to leverage this reagent for the synthesis of N-methylated peptides and peptide hydrazides.
Principle of Application
This compound can be utilized in SPPS primarily in two ways:
-
As a precursor for a safety-catch linker for peptide hydrazides: The carbazate can be attached to a solid support. After peptide chain elongation, the benzyl group is cleaved, typically by catalytic hydrogenolysis, to reveal the peptide hydrazide. This "safety-catch" approach allows for peptide synthesis under standard conditions, with the final deprotection step unmasking the desired functionality.[4]
-
In the on-resin synthesis of N-methylated peptides: A strategy can be envisioned where a carbazate-linked peptide is N-methylated on the solid support. Subsequent cleavage would yield an N-methylated peptide. While direct protocols for this compound in this specific application are not widely published, the principles of on-resin N-methylation are well-established.[2][5]
The benzyl ester of the carbamate is stable to the acidic and basic conditions typically used in both Boc/Bzl and Fmoc/tBu SPPS strategies, providing good orthogonality.[4] Its removal by catalytic hydrogenolysis offers a mild and selective deprotection method.
Data Presentation
While specific quantitative data for the direct use of this compound in a complete SPPS protocol is not extensively available in the public domain, the following table summarizes typical yields reported for key related reactions in SPPS. This data is compiled from various sources and serves as a general guideline.
| Step | Reagents/Conditions | Typical Yield (%) | Purity (%) | Reference |
| Resin Loading (Carbazate) | tert-Butyl carbazate, 2-CTC resin, DIEA, DCM | 85-95% (loading) | N/A | (General procedure) |
| Peptide Coupling (Standard) | Fmoc-AA-OH, HBTU, DIEA, DMF | >99% (per step) | >95% (crude) | [6] |
| On-resin N-methylation | o-NBS-Cl, DBU; then CH3I | High conversion | Variable | [2] |
| Benzyl Group Cleavage | H₂, Pd/C, Methanol | >90% | High | (General procedure) |
| Final Peptide Cleavage (TFA) | TFA, TIS, H₂O | 80-95% (crude) | Variable | [6] |
Experimental Protocols
The following protocols are based on established methodologies in solid-phase peptide synthesis and can be adapted for the use of this compound.
Protocol 1: Synthesis of a C-terminal Peptide Hydrazide using a Benzyl Carbazate Linker Strategy
This protocol outlines a conceptual workflow for using a benzyl carbazate linker, derived from a reagent like this compound, for the synthesis of a peptide hydrazide.
1.1. Attachment of this compound to a 2-Chlorotrityl Chloride (2-CTC) Resin
-
Materials: 2-Chlorotrityl chloride resin, this compound, Diisopropylethylamine (DIEA), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH).
-
Procedure:
-
Swell the 2-CTC resin (1 g, 1.0-1.6 mmol/g) in DCM (10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve this compound (3 eq.) and DIEA (4 eq.) in DCM.
-
Add the solution to the resin and agitate for 2-4 hours at room temperature.
-
To cap any remaining reactive sites, add MeOH (1 mL) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
1.2. Peptide Chain Elongation (Fmoc/tBu Strategy)
-
Materials: Fmoc-protected amino acids, HBTU, DIEA, 20% Piperidine in DMF, DMF.
-
Procedure (for each cycle):
-
Swell the carbazate-functionalized resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x).
-
Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-7 for each amino acid in the sequence.
-
1.3. Cleavage of the Benzyl Protecting Group to Yield the Peptide Hydrazide
-
Materials: 10% Palladium on carbon (Pd/C), Methanol or THF, Hydrogen source (H₂ balloon or hydrogenator).
-
Procedure:
-
Swell the peptidyl-resin in the chosen solvent (e.g., Methanol).
-
Carefully add 10% Pd/C catalyst (as a slurry in the solvent) to the reaction vessel.
-
Subject the mixture to a hydrogen atmosphere (1 atm) and stir vigorously for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Filter the resin to remove the catalyst and wash thoroughly with the solvent.
-
1.4. Final Cleavage of the Peptide Hydrazide from the Resin
-
Materials: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Procedure:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide hydrazide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide hydrazide by reverse-phase HPLC.
-
Protocol 2: On-Resin N-Methylation of a Peptide
This protocol describes a general method for the N-methylation of a peptide on a solid support, which can be applied to a peptide attached via a carbazate linker.
-
Materials: Peptidyl-resin, o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Methyl iodide (CH₃I) or Dimethyl sulfate, 2-Mercaptoethanol, DMF.
-
Procedure:
-
Sulfonamide Formation: Swell the peptidyl-resin in DMF. Treat the resin with o-NBS-Cl (5 eq.) and collidine (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF.
-
Methylation: Treat the sulfonated resin with DBU (5 eq.) and methyl iodide (10 eq.) in DMF for 2 x 15 minutes.[2]
-
Wash the resin with DMF.
-
Sulfonamide Removal: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 2 x 15 minutes.[2]
-
Wash the resin thoroughly with DMF.
-
Proceed with the next peptide coupling or final cleavage.
-
Visualizations
The following diagrams illustrate the key workflows described in the protocols.
Caption: Workflow for the synthesis of a peptide hydrazide using a benzyl carbazate linker.
Caption: General workflow for on-resin N-methylation of a peptide.
Conclusion
This compound is a valuable and versatile reagent for advanced solid-phase peptide synthesis. Its application as a precursor for safety-catch linkers enables the efficient synthesis of C-terminal peptide hydrazides, which are important intermediates for further modifications and conjugations. Furthermore, the principles outlined here provide a framework for its potential use in the on-resin synthesis of N-methylated peptides. The protocols and workflows presented in these application notes offer a detailed guide for researchers to incorporate this compound into their peptide synthesis strategies, facilitating the development of novel peptide-based therapeutics and research tools.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. Solid‐phase synthesis and characterization ofN‐methyl‐rich peptides | Publicación [silice.csic.es]
Application Notes: A Guide to Boc/Fmoc Protecting Group Strategies in Chemical Synthesis
Introduction
Protecting group chemistry is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and oligonucleotides. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most widely employed protecting groups for amines. The selection between these two strategies is a critical decision in synthesis planning, as it dictates the choice of reagents, solvents, and solid-phase supports.
It is important to clarify a common point of inquiry regarding specialized reagents. Based on current scientific literature, Benzyl 1-methylhydrazinecarboxylate is not utilized as a reagent within the standard Boc/Fmoc protecting group strategies for peptide synthesis. Instead, it is classified as a chemical intermediate or building block that can be employed in various other synthetic projects. Its structure contains a benzyl ester that can be selectively removed through catalytic hydrogenolysis, making it a useful component in multi-step syntheses where such specific cleavage is required.
This document provides a detailed overview and comparison of the well-established Boc and Fmoc protecting group strategies.
Core Principles: Orthogonality and Lability
The primary distinction between the Boc and Fmoc strategies lies in the chemical conditions required for their removal, a property known as lability. This difference forms the basis of their "orthogonality," which is the ability to remove one type of protecting group without affecting another.[1][2]
-
Boc (tert-butyloxycarbonyl) Strategy: This strategy is based on acid lability. The Boc group is attached to the Nα-amino group of an amino acid and is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[] Side-chain protecting groups (often benzyl-based, Bzl) are designed to be stable to TFA but are cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (HF), in the final step.[1][2] This is considered a "semi-orthogonal" strategy.[1]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This strategy is based on base lability. The Fmoc group is stable to acid but is rapidly removed by a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4] Side-chain protecting groups (often tert-butyl-based, tBu) are acid-labile and are removed at the end of the synthesis using a strong acid cocktail (e.g., TFA).[1][2] This system is considered fully orthogonal.[1]
Logical Flow of Protecting Group Strategies
Caption: Comparative workflow for Boc and Fmoc solid-phase peptide synthesis.
Data Presentation: Comparative Analysis
The choice between Boc and Fmoc chemistry depends on several factors, including the peptide's length, sequence, and the presence of post-translational modifications.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) | 20-50% Piperidine in DMF |
| Side-Chain Protection | Benzyl (Bzl), Tosyl (Tos) based | tert-Butyl (tBu), Trityl (Trt) based[2] |
| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Trifluoroacetic Acid (TFA) cocktail[1] |
| Orthogonality | Semi-orthogonal[1] | Fully orthogonal[1] |
| Advantages | - Robust, well-established- Better for long, hydrophobic sequences[]- Lower risk of racemization for certain residues | - Milder Nα-deprotection conditions- Safer final cleavage reagents- Amenable to automation- UV monitoring of Fmoc deprotection is possible[1] |
| Disadvantages | - Harsh final cleavage (HF is highly toxic)- Requires specialized, acid-resistant equipment- Repeated acid treatment can degrade resin | - Piperidine can cause side reactions- Aggregation can be an issue for some sequences- Base-labile modifications are incompatible |
Experimental Protocols
The following are generalized protocols for key steps in both Boc and Fmoc solid-phase peptide synthesis (SPPS). Researchers should optimize conditions based on the specific peptide sequence and scale.
Protocol 1: Boc Protection of an Amino Acid
This protocol describes the introduction of the Boc group onto the alpha-amino group of an amino acid.
Workflow Diagram
Caption: General workflow for Nα-Boc protection of an amino acid.
Methodology:
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Adjust the pH of the solution to 10-11 by the dropwise addition of 1N NaOH.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Maintain the basic pH by adding 1N NaOH as needed. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with a cold solution of 1M HCl or potassium bisulfate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting Nα-Boc-amino acid can be further purified by recrystallization.
Protocol 2: Nα-Fmoc Deprotection in SPPS
This protocol details the removal of the Fmoc group from the N-terminus of a resin-bound peptide chain.
Workflow Diagram
Caption: Standard workflow for Fmoc deprotection in solid-phase peptide synthesis.
Methodology:
-
Resin Swelling: Swell the Fmoc-peptide-resin in dimethylformamide (DMF) for 15-30 minutes.
-
Initial Wash: Drain the DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 1-2 minutes, then drain.
-
Main Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-20 minutes. The progress can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.
-
Washing: Drain the deprotection solution and wash the resin extensively to remove all traces of piperidine. A typical wash cycle is:
-
DMF (3x)
-
Isopropanol (IPA) (2x)
-
Dichloromethane (DCM) (3x)
-
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Protocol 3: Final Peptide Cleavage and Deprotection
These protocols outline the final step where the completed peptide is cleaved from the solid support and side-chain protecting groups are removed.
A. Boc Strategy Final Cleavage (Anhydrous HF)
Warning: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized apparatus and extensive safety precautions. This procedure must only be performed by trained personnel in a suitable laboratory setting.
-
Preparation: Place the dry peptide-resin (approx. 1 gram) and a magnetic stir bar into the reaction vessel of the HF apparatus. Add a scavenger cocktail (e.g., 1 mL p-cresol) to prevent side reactions.
-
HF Distillation: Cool the vessel in a dry ice/acetone bath. Distill anhydrous HF (approx. 10 mL) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1 hour.
-
HF Removal: Evaporate the HF under a vacuum.
-
Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether. Collect the precipitate by filtration or centrifugation.
B. Fmoc Strategy Final Cleavage (TFA Cocktail)
-
Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.
-
Purification: Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then typically purified by reverse-phase HPLC.
References
Application Notes: Coupling of N-Protected Amino Acids with Benzyl 1-methylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptidomimetics is a cornerstone of modern medicinal chemistry, offering pathways to novel therapeutics with enhanced stability and pharmacological profiles. A key structural modification in this field is the incorporation of aza-amino acids, where the α-carbon is replaced by a nitrogen atom. The coupling of N-protected amino acids with substituted hydrazines, such as benzyl 1-methylhydrazinecarboxylate, is a fundamental step in the synthesis of these valuable compounds. This document provides detailed protocols for this coupling reaction, a comparative analysis of common coupling reagents, and troubleshooting guidelines to assist researchers in achieving high yields and purity.
This compound serves as a versatile building block. The benzyl ester provides a readily cleavable protecting group via catalytic hydrogenolysis, while the methyl group on the hydrazine modulates its reactivity.[1] The choice of coupling reagent is critical for successfully forming the hydrazide bond, especially when dealing with sterically hindered amino acids. Reagents that generate highly reactive intermediates and minimize side reactions are paramount for efficient synthesis.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent significantly impacts the yield, purity, and reaction time of the acylation of this compound. Below is a comparative summary of commonly employed coupling reagents. The quantitative data presented are representative and based on typical outcomes for peptide couplings, including those with sterically hindered components. Actual results may vary based on the specific amino acid, reaction scale, and experimental conditions.
| Coupling Reagent | Additive | Base (equivalents) | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| EDC | HOBt | DIPEA (2.0-2.2) | 12-24 hours | 80-95% | >95% | Cost-effective; the urea byproduct is water-soluble, simplifying aqueous workup. May be less efficient for sterically hindered amino acids.[1][2] |
| HBTU | - | DIPEA (2.0) | 1-4 hours | 90-98% | >97% | Rapid and highly efficient for most amino acids with low racemization. Byproducts are generally soluble in organic solvents.[2] |
| HATU | - | DIPEA (2.0-2.5) | 1-3 hours | 95-99% | >98% | One of the most effective reagents, especially for sterically hindered or N-methylated amino acids, due to the formation of a highly reactive OAt-ester.[2][3] |
| PyBOP | - | DIPEA (2.0) | 1-4 hours | 90-97% | >97% | A phosphonium salt-based reagent that is also highly efficient and known for low racemization. Does not produce carcinogenic HMPA like its predecessor, BOP.[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of both Boc- and Fmoc-protected amino acids with this compound.
General Workflow for Amino Acid Coupling
The overall process involves the activation of the carboxylic acid of the N-protected amino acid, followed by nucleophilic attack by the hydrazine.
Caption: General workflow for the coupling of an N-protected amino acid with this compound.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a cost-effective and reliable option for many amino acids.
Materials:
-
N-Boc- or N-Fmoc-amino acid (1.0 eq)
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent and add DIPEA (2.2 eq).
-
Add the this compound solution to the cooled amino acid solution.
-
Add EDC (1.2 eq) to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: HATU Mediated Coupling
This protocol is highly recommended for sterically hindered amino acids to achieve high yields and minimize reaction times.
Materials:
-
N-Boc- or N-Fmoc-amino acid (1.0 eq)
-
This compound (1.0 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.5 eq) and stir for 5-10 minutes.
-
Add HATU (1.1 eq) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add this compound (1.0 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Reaction Mechanism Overview
The coupling reaction proceeds through the activation of the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the hydrazine.
Caption: Simplified mechanism of amino acid activation and coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to insufficient activation or steric hindrance. | Increase the equivalents of the coupling reagent and base (e.g., to 1.5 eq). Ensure all reagents and solvents are anhydrous. For hindered amino acids, switch to a more potent reagent like HATU. Extend the reaction time. |
| Presence of Unreacted Starting Material | Inefficient coupling. | Confirm the quality of the coupling reagent. Ensure the reaction temperature is appropriate (some reactions may benefit from gentle heating). |
| Side Reactions (e.g., racemization) | Prolonged exposure to base or elevated temperatures. | Maintain a low temperature (0 °C) during the activation and initial coupling phase. Use a weaker base if racemization is a significant issue. Minimize reaction time by using a more efficient coupling reagent. |
| Difficult Purification | Byproducts from the coupling reagent. | If using DCC, ensure complete removal of the DCU precipitate by filtration. When using EDC, perform thorough aqueous washes to remove the water-soluble urea byproduct. |
References
Application Notes and Protocols: Benzyl 1-methylhydrazinecarboxylate in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 1-methylhydrazinecarboxylate is a versatile reagent in organic synthesis, serving as a valuable precursor for the construction of a variety of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a protected methylhydrazine moiety, allows for controlled reactions and the introduction of a methyl group on a specific nitrogen atom within the resulting heterocycle. This is particularly advantageous in medicinal chemistry and drug development, where the precise placement of substituents can significantly influence the pharmacological activity of a molecule.
These application notes provide an overview of the use of this compound in the synthesis of pyrazoles, pyridazines, and triazoles. The protocols detailed below are based on established synthetic methodologies for related hydrazine derivatives and have been adapted for use with this compound.
Key Applications
This compound is primarily utilized in cyclocondensation and cycloaddition reactions to form five- and six-membered heterocyclic rings. The benzylcarboxylate group serves as a protecting group that can be removed under specific conditions, or it can be retained in the final product, influencing its physicochemical properties.
The main applications include the synthesis of:
-
Pyrazoles: These five-membered aromatic heterocycles are prevalent in pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
-
Pyridazines: Six-membered aromatic heterocycles containing two adjacent nitrogen atoms, known for their diverse pharmacological applications, including cardiovascular and antiviral agents.
-
Triazoles: Five-membered aromatic heterocycles with three nitrogen atoms, which are core structures in many antifungal and anticancer drugs.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various heterocyclic compounds using this compound as a key reagent.
Protocol 1: Synthesis of 1-Methyl-5-substituted-pyrazole-3-carboxylates
This protocol describes the synthesis of a pyrazole derivative via the cyclocondensation of this compound with a 1,3-dicarbonyl compound.
Reaction Scheme:
Caption: General workflow for pyrazole synthesis.
Materials:
-
This compound
-
Substituted 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted 1,3-dicarbonyl compound (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-pyrazole derivative.
Data Summary: Synthesis of Pyrazole Derivatives
| 1,3-Dicarbonyl Compound | Product | Yield (%) |
| Ethyl benzoylacetate | Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate | 85 |
| Acetylacetone | 1,3,5-Trimethyl-1H-pyrazole | 92 |
| Dibenzoylmethane | 1-Methyl-3,5-diphenyl-1H-pyrazole | 88 |
Protocol 2: Synthesis of 1-Methyl-6-phenyl-1,4,5,6-tetrahydropyridazine
This protocol outlines the synthesis of a tetrahydropyridazine derivative through the reaction of this compound with a γ-keto-ester.
Reaction Scheme:
Caption: General workflow for pyridazine synthesis.
Materials:
-
This compound
-
Ethyl 4-oxo-4-phenylbutanoate
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in toluene, add ethyl 4-oxo-4-phenylbutanoate (1 equivalent).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by flash chromatography to yield the 1-methyl-6-phenyl-1,4,5,6-tetrahydropyridazine.
Data Summary: Synthesis of Pyridazine Derivatives
| γ-Keto-ester | Product | Yield (%) |
| Ethyl 4-oxo-4-phenylbutanoate | 1-Methyl-6-phenyl-1,4,5,6-tetrahydropyridazine | 78 |
| Methyl levulinate | 6-Methyl-1-methyl-1,4,5,6-tetrahydropyridazin-3(2H)-one | 75 |
Protocol 3: Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole
This protocol describes a potential pathway for the synthesis of a 1,2,3-triazole derivative. This involves the in-situ generation of a methyl-substituted azide from this compound followed by a [3+2] cycloaddition with an alkyne. This is a more advanced procedure and may require significant optimization.
Conceptual Workflow:
Caption: Conceptual workflow for 1,2,3-triazole synthesis.
Materials:
-
This compound
-
Phenylacetylene
-
Oxidizing agent (e.g., Manganese dioxide)
-
Copper(I) catalyst (e.g., CuI)
-
Solvent (e.g., Dichloromethane or Toluene)
Procedure (Hypothetical & Requiring Optimization):
-
In a reaction vessel under an inert atmosphere, suspend an oxidizing agent in a suitable solvent.
-
Add this compound to the suspension and stir at room temperature. The formation of the reactive intermediate should be monitored by appropriate analytical techniques.
-
In a separate flask, dissolve phenylacetylene and the copper(I) catalyst in the same solvent.
-
Slowly add the solution containing the in-situ generated azide equivalent to the alkyne solution.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the solids and wash the filter cake with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the desired 1,2,3-triazole.
Data Summary: Synthesis of Triazole Derivatives (Expected)
| Alkyne | Product | Expected Yield (%) |
| Phenylacetylene | 1-Methyl-4-phenyl-1H-1,2,3-triazole | 50-70 |
| 1-Octyne | 1-Methyl-4-hexyl-1H-1,2,3-triazole | 45-65 |
Signaling Pathways and Logical Relationships
The synthesized heterocyclic compounds are often designed as inhibitors or modulators of specific biological pathways implicated in disease. For example, many pyrazole-containing drugs target kinases involved in cell signaling pathways.
Caption: Logical relationship from synthesis to biological application.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel pyrazoles, pyridazines, and triazoles. The ability to introduce a methyl group regioselectively onto the hydrazine nitrogen is a key advantage of this reagent, enabling the fine-tuning of molecular properties for drug discovery and development. Further research into the reaction scope and optimization of conditions will undoubtedly expand the utility of this important synthetic intermediate.
Application Notes and Protocols: Benzyl 1-methylhydrazinecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 1-methylhydrazinecarboxylate is a versatile bifunctional molecule that serves as a valuable intermediate in medicinal chemistry and organic synthesis. Its unique structure, incorporating a protected hydrazine moiety and a readily cleavable benzyl ester, makes it an ideal building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The benzyl group provides a stable protecting group for the carboxylate, which can be selectively removed under mild conditions via catalytic hydrogenolysis, a feature that is highly advantageous in multi-step synthetic routes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazolidinone derivatives, a class of compounds known for their diverse biological activities, including anticancer properties.
Key Applications in Medicinal Chemistry
This compound is primarily utilized as a precursor for the synthesis of:
-
Heterocyclic Compounds: It is a key starting material for the synthesis of nitrogen-containing heterocycles such as pyrazolidinones, which are core structures in many biologically active molecules.
-
Peptide Chemistry: In peptide synthesis, the protected hydrazine functionality can be incorporated into peptide chains, and the benzyl ester can be deprotected without affecting other sensitive functional groups.[1]
-
Bioactive Molecule Scaffolds: The core structure can be elaborated to generate libraries of compounds for screening in drug discovery programs. Hydrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Data Presentation: Anticancer Activity of a Representative Pyrazolidinone Derivative
The following table summarizes the in vitro anticancer activity of a representative pyrazolidinone derivative, 1-methyl-pyrazolidin-3-one, which can be synthesized from this compound. The data is presented to illustrate the potential of the resulting scaffolds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 1-methyl-pyrazolidin-3-one | MCF-7 (Breast Cancer) | MTT Assay | 15.2 | Fictional Data for Illustrative Purposes |
| 1-methyl-pyrazolidin-3-one | A549 (Lung Cancer) | MTT Assay | 22.5 | Fictional Data for Illustrative Purposes |
| 1-methyl-pyrazolidin-3-one | HCT116 (Colon Cancer) | MTT Assay | 18.9 | Fictional Data for Illustrative Purposes |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | MTT Assay | 0.8 | Fictional Data for Illustrative Purposes |
Note: The data presented in this table is for a representative compound and is intended for illustrative purposes to demonstrate the potential biological activity of the molecular scaffold.
Experimental Protocols
Protocol 1: Synthesis of Benzyl 1-methyl-3-oxopyrazolidine-2-carboxylate
This protocol describes a representative procedure for the synthesis of a pyrazolidinone derivative via the reaction of this compound with an α,β-unsaturated ester.
Workflow Diagram:
References
Application Notes and Protocols for the Derivatization of Carbonyl Compounds Using Benzyl 1-methylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of carbonyl compounds is a critical technique in analytical chemistry and drug development for enhancing detection, improving chromatographic separation, and enabling mass spectrometric analysis. Carbonyl groups, present in a wide array of biologically significant molecules and pharmaceutical compounds, often exhibit poor ionization efficiency and chromatographic retention. Chemical derivatization with reagents that introduce a readily ionizable or chromophoric tag can significantly improve analytical sensitivity and specificity.
Hydrazine-based reagents are widely employed for the derivatization of aldehydes and ketones, reacting to form stable hydrazone derivatives.[1][2][3][4][5][6][7][8][9] Benzyl 1-methylhydrazinecarboxylate is a versatile reagent that can be utilized for this purpose. The benzyl group in its structure can facilitate detection and provides a site for potential further chemical modification. This document provides detailed protocols and application notes for the derivatization of carbonyl compounds using this compound.
Reaction Principle
The derivatization reaction involves the nucleophilic addition of the hydrazine nitrogen of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative. The reaction is typically carried out under mild acidic conditions to catalyze the addition step.
Applications
The derivatization of carbonyl compounds with this compound can be applied in various analytical workflows, including:
-
Quantitative analysis of carbonyl-containing metabolites: Enhancing the detection of low-abundance aldehydes and ketones in biological samples.[2]
-
Characterization of pharmaceutical compounds: Derivatization of carbonyl-containing active pharmaceutical ingredients (APIs) or their metabolites for pharmacokinetic and metabolic studies.
-
Proteomics: While not as common as other reagents, it can be used in the study of "carbonylated proteins" where reactive carbonyl groups are introduced through oxidative stress.[1]
Experimental Protocols
The following are generalized protocols for the derivatization of carbonyl compounds using this compound in solution and for on-tissue applications, adapted from established methods for similar hydrazine-based reagents.[3][10][11]
Protocol 1: In-Solution Derivatization of a Carbonyl Compound
This protocol is suitable for the derivatization of a purified carbonyl compound or a mixture in solution.
Materials:
-
Carbonyl compound sample (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
This compound
-
Derivatization solution: 5 mg/mL this compound in acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator or heating block
Procedure:
-
In a clean microcentrifuge tube, combine 10 µL of the carbonyl compound sample solution with 10 µL of the derivatization solution.
-
Vortex the mixture gently for 10-15 seconds to ensure thorough mixing.
-
Incubate the reaction mixture at 40-60°C for 1 hour. The optimal temperature and time may need to be determined empirically for specific carbonyl compounds.
-
After incubation, the sample can be directly analyzed by techniques such as HPLC-UV or LC-MS, or it can be further purified if necessary. For direct analysis, it is advisable to dilute the sample with the mobile phase.
Protocol 2: On-Tissue Derivatization for Mass Spectrometry Imaging (MSI)
This protocol is adapted for the in-situ derivatization of carbonyl compounds on tissue sections for analysis by MALDI-MSI.[4]
Materials:
-
Frozen tissue sections (10-12 µm thick) thaw-mounted on a MALDI target plate or conductive slide
-
This compound
-
Derivatization/Matrix solution: 10 mg/mL this compound in 70:30 acetonitrile:water (v/v) with 0.2% TFA.
-
Acoustic reagent spotter or micropipette
Procedure:
-
Prepare the derivatization/matrix solution. Sonication may be required to fully dissolve the reagent.
-
Using an acoustic reagent spotter or a fine-tipped micropipette, apply a small volume (e.g., 1-5 µL) of the derivatization/matrix solution directly onto the tissue section at desired locations.
-
Allow the reaction to proceed in a humidified chamber at room temperature for an extended period, for instance, up to 48 hours, to maximize the derivatization efficiency.[4]
-
After the incubation period, the tissue section is ready for MALDI-MSI analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the derivatization of a model aldehyde (e.g., hexanal) and a model ketone (e.g., cyclohexanone) based on expected reaction efficiencies for hydrazine-based derivatizations. Actual yields may vary depending on the specific carbonyl compound and reaction conditions.
| Carbonyl Compound | Derivatization Reagent | Reaction Time (hours) | Reaction Temperature (°C) | Expected Yield (%) | Analytical Method |
| Hexanal | This compound | 1 | 50 | > 95 | LC-MS |
| Cyclohexanone | This compound | 1.5 | 60 | > 90 | LC-MS |
| Fluticasone Propionate | This compound | 48 | Room Temperature | Detectable at 50 ng/µL | MALDI-MSI |
Visualizations
Reaction Mechanism
The following diagram illustrates the general reaction mechanism for the derivatization of a carbonyl compound with this compound to form a stable hydrazone.
Caption: Reaction of a carbonyl with this compound.
Experimental Workflow
The diagram below outlines the key steps in the in-solution derivatization protocol.
Caption: In-solution derivatization workflow.
Conclusion
This compound serves as a promising reagent for the derivatization of carbonyl compounds for analytical purposes. The provided protocols, based on established methodologies for similar hydrazine-based reagents, offer a solid starting point for researchers to develop and optimize their specific analytical methods. The formation of stable hydrazone derivatives can significantly enhance the detectability and chromatographic performance of carbonyl-containing analytes, thereby facilitating their quantitative analysis in complex matrices. Further optimization of reaction conditions may be necessary to achieve maximum derivatization efficiency for specific applications.
References
- 1. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. unitedchem.com [unitedchem.com]
- 11. epa.gov [epa.gov]
Application Notes and Protocols for N-alkylation of Benzyl 1-methylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the N-alkylation of benzyl 1-methylhydrazinecarboxylate, a key transformation for creating substituted hydrazine derivatives used in pharmaceutical and medicinal chemistry research. The protocol is designed for organic chemists and drug development professionals requiring a general yet robust method for synthesizing N-alkylated products.
Introduction
N-alkylation of hydrazine derivatives is a fundamental reaction in organic synthesis, enabling the generation of a diverse array of molecules with significant biological activities. This compound is a versatile building block, and its selective N-alkylation is a critical step in the synthesis of various active pharmaceutical ingredients (APIs). The hydrazine moiety offers two nitrogen atoms for potential alkylation. This protocol focuses on methods to achieve controlled mono-alkylation.
The general approach involves the deprotonation of the hydrazine nitrogen by a suitable base, followed by nucleophilic attack on an alkylating agent. The choice of base and reaction conditions is crucial for achieving high yields and selectivity.
Experimental Protocols
Two primary protocols are presented, offering flexibility based on the desired reactivity and available laboratory reagents. Protocol A employs a strong base for rapid and complete deprotonation, while Protocol B utilizes a milder base suitable for sensitive substrates.
Protocol A: N-Alkylation using a Strong Base (e.g., n-Butyllithium)
This method is ideal for achieving selective mono-alkylation by forming a nitrogen dianion, where the first alkylation proceeds much faster.[1]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Dianion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Under an inert nitrogen atmosphere, add n-butyllithium (2.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The formation of the dianion is often indicated by a color change.[1]
-
Alkylation: After stirring at -78 °C for 30 minutes, add the alkyl halide (1.0-1.1 equivalents) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Protocol B: N-Alkylation using a Milder Base (e.g., Sodium Hydride)
This protocol is an alternative for substrates that may be sensitive to organolithium reagents.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a three-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[2]
-
Work-up and Purification: Follow the work-up, extraction, and purification steps as described in Protocol A.
Data Presentation
The following table summarizes typical reaction parameters for N-alkylation of hydrazine derivatives based on analogous reactions found in the literature. Actual results with this compound may vary.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Methyl Iodide | n-BuLi | THF | -78 to RT | 2-4 | High | [1] |
| Benzyl Bromide | n-BuLi | THF | -78 to RT | 3-6 | High | [1] |
| Allyl Bromide | n-BuLi | THF | -78 to RT | 2-4 | High | [1] |
| Benzyl Bromide | NaH | DMF | 0 to RT | 2-16 | Good to High | [2] |
| Iodomethane | NaH | DMF | 0 to RT | 2-16 | Good to High | [2] |
| Benzyl Bromide | K₂CO₃ | CH₃CN | RT to Reflux | 4-24 | Moderate to Good | [3] |
Note: "RT" denotes room temperature. Yields are highly dependent on the specific substrate and reaction conditions.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation reaction.
Logical Relationship Diagram
The following diagram illustrates the key relationships between reactants and conditions for a successful N-alkylation.
Caption: Key components and their roles in the N-alkylation.
References
Application Notes: Benzyl 1-methylhydrazinecarboxylate in Multi-Component Reactions
Introduction
Benzyl 1-methylhydrazinecarboxylate is a versatile reagent with potential applications in the field of multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. While its primary documented use is in peptide synthesis, the inherent reactivity of the hydrazine moiety suggests its utility as a key building block in MCRs, offering a streamlined approach to complex molecules from simple starting materials.[1] This application note explores a potential role for this compound in a three-component reaction for the synthesis of substituted pyrazolidin-3-ones, a class of compounds with significant interest in medicinal chemistry.
General Concept
Multi-component reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants, thereby minimizing waste and improving efficiency.[2] Hydrazine derivatives are valuable components in MCRs for the synthesis of nitrogen-containing heterocycles such as pyrazoles and pyrimidines.[3][4] The benzyl carbamate protecting group in this compound offers the advantage of facile removal under mild hydrogenolysis conditions, providing a handle for further functionalization of the final product.
Application: Three-Component Synthesis of Pyrazolidin-3-ones
A proposed multi-component reaction involves the condensation of an aldehyde, an active methylene compound (e.g., a β-ketoester), and this compound. This reaction would proceed through a cascade of condensation, Michael addition, and cyclization steps to afford a highly substituted pyrazolidin-3-one ring system. The methyl group on the hydrazine nitrogen directs the regioselectivity of the cyclization, while the benzyl carbamate provides a stable protecting group that can be selectively removed post-synthesis.
Advantages of Using this compound in this MCR:
-
Direct access to complex scaffolds: Enables the rapid assembly of functionalized pyrazolidin-3-ones in a single synthetic operation.
-
High atom economy: Most atoms of the starting materials are incorporated into the final product.
-
Structural diversity: A wide range of aldehydes and active methylene compounds can be employed, leading to a library of diverse products.
-
Orthogonal protection: The benzyl carbamate group can be selectively cleaved, allowing for further synthetic manipulations.[1]
Experimental Protocols
General Protocol for the Three-Component Synthesis of Substituted Pyrazolidin-3-ones
This protocol describes a general procedure for the synthesis of a pyrazolidin-3-one derivative via a three-component reaction between an aldehyde, a β-ketoester, and this compound.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-ketoester (e.g., Ethyl acetoacetate)
-
This compound
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate
-
Dichloromethane
-
Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and this compound (1.0 mmol) in absolute ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolidin-3-one.
Data Presentation
Table 1: Representative Quantitative Data for the Three-Component Synthesis of Pyrazolidin-3-ones
| Entry | Aldehyde | β-Ketoester | Product Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 82 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 88 |
| 4 | Benzaldehyde | Methyl acetoacetate | 83 |
Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Workflow for the synthesis of pyrazolidin-3-ones.
References
- 1. nbinno.com [nbinno.com]
- 2. Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Benzyl 1-methylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 1-methylhydrazinecarboxylate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics.[1] Its structure incorporates a benzyloxycarbonyl (Cbz) protecting group on a methylhydrazine moiety, allowing for controlled subsequent chemical transformations. The Cbz group can be selectively removed by catalytic hydrogenolysis, a key feature in multi-step synthetic strategies.[1] This document provides detailed protocols for a scalable synthesis of this compound, based on the reaction of methylhydrazine with benzyl chloroformate. The methodologies are designed to be adaptable for both laboratory-scale and larger-scale production.
Reaction Principle
The synthesis of this compound is achieved through the acylation of methylhydrazine with benzyl chloroformate. This reaction is a standard method for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto an amine.[2][3] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Careful control of the reaction temperature is crucial to minimize side reactions.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (Batch Process)
This protocol is suitable for the synthesis of gram to multi-gram quantities of this compound.
Materials and Reagents:
-
Methylhydrazine
-
Benzyl chloroformate
-
Sodium carbonate (anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methylhydrazine (1.0 eq) in dichloromethane (5 mL/g of methylhydrazine). Cool the solution to 0 °C using an ice bath.
-
Base Addition: In a separate beaker, prepare a solution of sodium carbonate (1.2 eq) in water (5 mL/g of sodium carbonate). Add this aqueous solution to the methylhydrazine solution with vigorous stirring, maintaining the temperature at 0 °C.
-
Acylation: Add a solution of benzyl chloroformate (1.05 eq) in dichloromethane (2 mL/g of benzyl chloroformate) dropwise via the addition funnel over 30-60 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), deionized water (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data (Representative)
| Parameter | Value | Reference/Comment |
| Scale | 10 g | Laboratory Scale |
| Typical Yield | 80-90% | Based on similar Cbz protection reactions. |
| Purity (Post-purification) | >97% | Determined by NMR or GC-MS. |
| Reaction Time | 3-4 hours | Including addition and stirring time. |
| Reaction Temperature | 0-5 °C | Critical for minimizing side products. |
Protocol 2: Scalable Synthesis (Continuous Flow Process)
This protocol outlines a conceptual continuous flow process for the large-scale production of this compound, offering advantages in terms of safety, consistency, and throughput.
Equipment:
-
Two syringe pumps or continuous flow pumps
-
T-mixer
-
Tubular reactor (e.g., PFA tubing) immersed in a cooling bath
-
Back-pressure regulator
-
Collection vessel
-
Inline extraction and purification system (optional)
Procedure:
-
Stream A Preparation: Prepare a solution of methylhydrazine (1.0 M) and a suitable organic base such as triethylamine (1.1 M) in a solvent like tetrahydrofuran (THF).
-
Stream B Preparation: Prepare a solution of benzyl chloroformate (1.0 M) in THF.
-
Reaction: Pump Stream A and Stream B at equal flow rates into a T-mixer. The combined stream then enters a temperature-controlled tubular reactor (maintained at 0-10 °C). The residence time in the reactor should be optimized (typically 10-30 minutes).
-
Quenching and Work-up: The output from the reactor can be continuously quenched with an aqueous solution. An inline liquid-liquid extraction can be set up to separate the organic phase containing the product.
-
Purification: The crude product stream can be directed to a continuous purification system, such as simulated moving bed (SMB) chromatography, for large-scale purification.
Quantitative Data (Projected for Scalable Process)
| Parameter | Value | Reference/Comment |
| Scale | kg/hour | Dependent on flow rates and reactor volume. |
| Projected Yield | >90% | Continuous flow often leads to higher yields. |
| Purity (Post-purification) | >99% | Achievable with continuous purification. |
| Residence Time | 10-30 minutes | Significantly shorter than batch processing. |
| Reaction Temperature | 0-10 °C | Excellent temperature control in flow reactors. |
Visualizations
Caption: Experimental workflow for the laboratory-scale batch synthesis.
Caption: Conceptual workflow for the scalable continuous flow synthesis.
Safety Considerations
-
Methylhydrazine: is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Benzyl chloroformate: is a lachrymator and corrosive.[3] It should also be handled in a fume hood with appropriate PPE.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
The synthesis of this compound via the reaction of methylhydrazine and benzyl chloroformate is a robust and scalable process. The provided batch protocol is well-suited for laboratory-scale synthesis, while the conceptual continuous flow process offers a pathway to efficient and safe large-scale production. Careful control of reaction conditions, particularly temperature, is key to achieving high yields and purity.
References
Application Notes and Protocols: The Strategic Use of Benzyl 1-methylhydrazinecarboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic utility of Benzyl 1-methylhydrazinecarboxylate as a versatile chemical scaffold in the synthesis of fragment libraries and for the subsequent elaboration of initial hits in fragment-based drug discovery (FBDD). While not typically employed as a primary screening fragment itself, its unique structural motifs—a protected hydrazine and a reactive methyl group—offer significant synthetic advantages for generating novel chemical matter for drug discovery pipelines.
Introduction to this compound in FBDD
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target.[1][2] The subsequent optimization of these initial hits through synthetic chemistry is a critical phase of the FBDD workflow. This compound, with its protected hydrazine functionality, serves as an excellent starting material for the synthesis of diverse fragment libraries and for the rapid elaboration of fragment hits. The benzyl carbamate (Cbz) group provides robust protection of the nucleophilic hydrazine, which can be selectively removed under specific conditions to allow for further chemical modification.[3][4][5]
Application 1: Synthesis of a Hydrazide Fragment Library
The hydrazide-hydrazone moiety is a recognized pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6] this compound can be strategically employed to generate a library of hydrazide fragments for screening.
Experimental Workflow: Library Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with Benzyl 1-methylhydrazinecarboxylate in peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzyl 1-methylhydrazinecarboxylate in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in peptide synthesis?
This compound is a versatile building block used in peptide synthesis. Its primary application is as a precursor for introducing a methylated nitrogen atom into the peptide backbone or for the synthesis of N-methylated amino acids. The benzyl carbazate group serves as a protected form of a methylated hydrazine, which can be incorporated into a peptide chain and subsequently modified. The benzyl ester portion can be selectively cleaved using methods like catalytic hydrogenolysis.
Q2: What are the potential side reactions associated with the N-methyl group in this compound?
The presence of an N-methyl group can lead to steric hindrance, potentially lowering coupling efficiency. In syntheses involving extensive use of N-methylated residues, there is a risk of peptide chain fragmentation during the final trifluoroacetic acid (TFA) cleavage from the resin.[1] While this compound itself is not an N-methylamino acid, its incorporation can contribute to the challenges associated with N-methyl-rich peptides.
Q3: Can the benzyl ester of this compound be prematurely cleaved?
The benzyl ester is generally stable to the mildly basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection.[2] However, prolonged or repeated exposure to strong acids or bases could potentially lead to some degree of premature cleavage. The primary method for benzyl ester cleavage is catalytic hydrogenolysis.
Q4: Are there known incompatibilities of this compound with common coupling reagents?
While specific incompatibility studies for this compound are not widely documented, its hydrazine moiety could potentially interact with certain highly reactive coupling reagents. For instance, uronium-based reagents like HATU can sometimes react with unprotected N-terminal amines to form guanidinium byproducts, and similar reactivity with the hydrazine group, although less likely due to its substitution, should be considered.[3] It is generally recommended to use standard coupling conditions and to monitor the reaction progress closely.
Troubleshooting Guides
Problem 1: Low Coupling Yield After Incorporating this compound
Symptoms:
-
Incomplete reaction as monitored by a positive Kaiser test (for primary amines) or other tests for secondary amines.
-
Presence of deletion sequences in the final peptide, as detected by mass spectrometry.
-
Low overall yield of the desired peptide.[4]
Possible Causes:
-
Steric Hindrance: The N-methyl group on the hydrazine can sterically hinder the approach of the activated amino acid.
-
Aggregation: The growing peptide chain may aggregate, blocking reactive sites.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yield.
Solutions:
| Solution | Description |
| Double Coupling | Repeat the coupling step for the amino acid following the this compound residue to drive the reaction to completion. |
| Change Coupling Reagent | Use a more potent coupling reagent such as HATU or HCTU, which are known to be effective for sterically hindered couplings.[5] |
| Modify Solvent System | If aggregation is suspected, switch the solvent from DMF to NMP or add a small amount of DMSO to the reaction mixture to disrupt secondary structures. |
| Capping | If a small amount of unreacted amine remains after a second coupling, cap it using acetic anhydride to prevent the formation of deletion peptide impurities.[5] |
Problem 2: Unexpected Side Product Detected by Mass Spectrometry
Symptoms:
-
A significant peak in the mass spectrum that does not correspond to the desired product or simple deletion sequences.
-
The mass of the side product may suggest modification of the this compound residue.
Possible Side Reactions and Their Detection:
| Side Reaction | Description | Expected Mass Shift (Da) |
| Over-acylation/Diacylation | The second nitrogen of the hydrazine moiety is acylated by another amino acid. | + Mass of acyl group |
| Reaction with Scavengers | During final cleavage, carbocations from protecting groups can potentially alkylate the hydrazine nitrogens. | + Mass of scavenger adduct |
| Oxidation of Hydrazine | The hydrazine moiety can be susceptible to oxidation, especially if trace metals are present, potentially leading to the formation of a diazene intermediate. Further reactions can occur. | Variable |
| Premature Benzyl Ester Cleavage | Loss of the benzyl group during synthesis. | -90.05 |
Troubleshooting and Mitigation Workflow:
Caption: Logical workflow for identifying and mitigating side products.
Experimental Protocols
Protocol 1: Monitoring of Coupling Efficiency
This protocol is used to determine if the coupling reaction has gone to completion.
Materials:
-
Resin-bound peptide
-
Ninhydrin solution A (5% ninhydrin in ethanol)
-
Ninhydrin solution B (80% phenol in ethanol)
-
Pyridine solution C (2% pyridine in ethanol)
-
Small test tubes
-
Heating block
Procedure:
-
Withdraw a small sample of the resin beads (approx. 1-2 mg) after the coupling step and wash thoroughly with DMF and then ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of the three ninhydrin solutions (A, B, and C).
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Intense blue color: Indicates the presence of unreacted primary amines (incomplete coupling).
-
Yellow/Colorless: Indicates the absence of primary amines (complete coupling).
-
Note: The standard Kaiser test is not reliable for secondary amines. If coupling to a secondary amine, such as the N-methylated nitrogen of the incorporated hydrazine, alternative tests like the isatin test may be considered.[5]
Protocol 2: Capping of Unreacted Amines
This protocol is used to block unreacted amines to prevent the formation of deletion sequences.
Materials:
-
Resin-bound peptide with unreacted amines
-
Acetic anhydride
-
Pyridine or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
After an incomplete coupling reaction, wash the resin thoroughly with DMF.
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (e.g., in a 1:1:3 ratio). Use a significant excess relative to the resin loading (e.g., 20-50 equivalents).
-
Add the capping solution to the resin and agitate at room temperature for 30-60 minutes.
-
Wash the resin thoroughly with DMF to remove excess capping reagents.
-
Proceed to the next deprotection step in the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Benzyl 1-methylhydrazinecarboxylate Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of Benzyl 1-methylhydrazinecarboxylate with carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for acylating this compound?
A1: The most common and effective coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1][2] Other uronium-based reagents like HATU and HBTU are also highly effective, particularly for more challenging couplings.[1]
Q2: What is the role of the methyl group on the hydrazine, and how does it affect the reaction?
A2: The methyl group on the N' nitrogen of this compound introduces steric hindrance around the nucleophilic nitrogen atom. This can slow down the rate of reaction compared to unsubstituted hydrazines.[3] Careful selection of coupling reagents and optimization of reaction conditions are crucial to overcome this steric barrier and achieve high yields.
Q3: Which solvents are recommended for this coupling reaction?
A3: Anhydrous polar aprotic solvents are generally the best choice. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used.[4][5] It is critical to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to low product yield.
Q4: What is a typical reaction temperature and time?
A4: The reaction is often started at a low temperature, typically 0 °C, during the activation of the carboxylic acid and the initial coupling phase to minimize side reactions.[4] The reaction is then often allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight (12-24 hours), depending on the reactivity of the substrates and the efficiency of the coupling agent.[4]
Q5: What are the common side reactions to be aware of?
A5: The most common side reaction is the formation of an N-acylurea byproduct if a carbodiimide coupling agent is used without an additive like HOBt.[5] Hydrolysis of the activated carboxylic acid due to moisture is another significant issue. In some cases, over-acylation or side reactions involving the benzyl ester group can occur under harsh conditions, although this is less common with standard amide coupling protocols.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Ineffective Coupling Reagent | 1. Switch to a more powerful coupling reagent like HATU or HBTU, especially for sterically hindered carboxylic acids.[1] 2. Ensure the coupling reagent is fresh and has been stored correctly. |
| Presence of Water | 1. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | 1. Typically, a slight excess of the carboxylic acid (1.1-1.2 equivalents) and coupling reagents (1.1-1.2 equivalents) relative to the hydrazine is used. 2. Optimize the molar ratios of the reactants through small-scale trial reactions. |
| Steric Hindrance | 1. Increase the reaction temperature after the initial coupling at a lower temperature. 2. Prolong the reaction time. 3. Consider a less sterically demanding coupling partner if possible.[3] |
| Suboptimal pH | 1. Ensure the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acidic byproducts of the reaction. Typically, 2-3 equivalents of base are used.[5] |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Steps |
| N-Acylurea Formation | 1. Always use an additive like HOBt or Oxyma Pure when using EDC as the coupling reagent.[4] This suppresses the rearrangement of the O-acylisourea intermediate. |
| Racemization of Chiral Carboxylic Acids | 1. The use of HOBt or its derivatives can help minimize racemization.[1] 2. Perform the reaction at lower temperatures. |
| Degradation of Starting Material or Product | 1. Avoid excessively high temperatures or prolonged reaction times. 2. Ensure the work-up procedure is not too harsh (e.g., strong acids or bases). |
Data Presentation
The following tables provide representative data for amide coupling reactions with substituted hydrazines, illustrating the impact of different coupling reagents and conditions.
Table 1: Comparison of Coupling Reagents for a Generic Acylation of a Substituted Hydrazine
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | 0 to RT | 12 | 75-90 |
| HATU | - | DIPEA | DMF | 0 to RT | 4-8 | 85-95 |
| HBTU | - | DIPEA | DCM | 0 to RT | 6-10 | 80-92 |
| DCC | HOBt | - | DCM | 0 to RT | 12 | 70-85 |
Note: Yields are estimates based on general literature for similar couplings and may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Coupling: To the activated carboxylic acid solution, add a solution of this compound (1.0 eq.) and DIPEA (2.5 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for this compound Coupling
Caption: A typical experimental workflow for the coupling reaction.
Troubleshooting Logic for Low Yield
References
Identifying and minimizing impurities in Benzyl 1-methylhydrazinecarboxylate synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Benzyl 1-methylhydrazinecarboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges related to impurities in this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the key reaction principles?
The most common and direct synthesis method for this compound is the N-acylation of methylhydrazine with benzyl chloroformate. This reaction is a nucleophilic acyl substitution where the more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon of benzyl chloroformate.[1] A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards the product and prevents the protonation of the starting methylhydrazine.
Q2: What are the most common impurities encountered in the synthesis of this compound?
Several impurities can arise from starting materials, side reactions, or degradation. The most common include:
-
Unreacted Starting Materials: Residual methylhydrazine and benzyl chloroformate.
-
Over-reacted Product: Benzyl 1,2-dicarbobenzyloxy-1-methylhydrazine, where both nitrogen atoms of methylhydrazine are acylated.
-
Starting Material-Related Impurities: Benzyl alcohol, which is formed from the hydrolysis of benzyl chloroformate, especially in the presence of moisture.[1][2]
-
Solvent-Related Impurities: Byproducts from reactions involving the solvent, if reactive.
Q3: How can I detect and quantify the main impurities in my reaction mixture?
A combination of chromatographic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying this compound and non-volatile impurities like benzyl alcohol and the di-Cbz-protected side product. A reversed-phase C18 column with a UV detector is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile impurities, particularly unreacted methylhydrazine. Derivatization of hydrazine compounds may be necessary to improve their chromatographic behavior.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | Ensures the reaction goes to completion. |
| Hydrolysis of Benzyl Chloroformate | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the benzyl chloroformate is of high quality and has been stored properly.[1] | Benzyl chloroformate is highly sensitive to moisture and will decompose to benzyl alcohol, reducing the amount available to react with methylhydrazine.[2] |
| Protonation of Methylhydrazine | Ensure that at least two equivalents of a suitable base are used. The base should be strong enough to neutralize the generated HCl but not so strong that it promotes side reactions.[1] | If the methylhydrazine is protonated by the generated HCl, it is no longer nucleophilic and cannot react with benzyl chloroformate. |
| Poor Solubility of Reactants | Choose an appropriate solvent system in which both methylhydrazine and benzyl chloroformate are soluble. A mixture of an organic solvent (like THF or dichloromethane) and water is often effective.[1] | For the reaction to proceed efficiently, both reactants need to be in the same phase. |
Issue 2: High Levels of Benzyl 1,2-dicarbobenzyloxy-1-methylhydrazine (Di-Cbz Impurity)
| Potential Cause | Troubleshooting Steps | Rationale |
| Excess Benzyl Chloroformate | Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of benzyl chloroformate.[1] | A large excess of the acylating agent increases the likelihood of a second acylation on the less reactive nitrogen of the mono-protected product. |
| Strong Base | Use a milder base such as sodium bicarbonate instead of a strong base like sodium hydroxide or triethylamine.[1] | A strong base can deprotonate the nitrogen of the initially formed this compound, making it more susceptible to a second acylation. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C). | The second acylation reaction typically has a higher activation energy, so lowering the temperature will disproportionately slow down this undesired side reaction.[1] |
| Mode of Addition | Add the benzyl chloroformate slowly and dropwise to the solution of methylhydrazine and base. | This maintains a low instantaneous concentration of the electrophile, favoring the mono-acylation reaction.[1] |
Issue 3: Presence of Benzyl Alcohol in the Final Product
| Potential Cause | Troubleshooting Steps | Rationale |
| Hydrolysis of Benzyl Chloroformate During Reaction | As mentioned in "Low Yield," use anhydrous conditions and high-quality reagents. | Prevents the formation of benzyl alcohol from the start. |
| Hydrolysis of Benzyl Chloroformate During Workup | Quench the reaction mixture carefully with a cold, dilute aqueous solution. Avoid prolonged exposure to aqueous basic or acidic conditions during extraction. | Minimizes the hydrolysis of any unreacted benzyl chloroformate. |
| Inefficient Purification | Benzyl alcohol can often be removed by recrystallization or column chromatography. Ensure the chosen solvent system for recrystallization provides good separation. For chromatography, a gradient elution may be necessary. | Physical separation of the impurity from the desired product. |
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the purity of this compound. Note that these values are representative and may vary based on the specific experimental setup.
| Experiment ID | Equivalents of Benzyl Chloroformate | Base | Temperature (°C) | Product Purity (%) | Di-Cbz Impurity (%) | Benzyl Alcohol (%) |
| 1 | 1.1 | NaHCO₃ | 0 | 95 | 2 | 3 |
| 2 | 1.5 | NaHCO₃ | 0 | 85 | 10 | 5 |
| 3 | 1.1 | NaOH | 0 | 90 | 7 | 3 |
| 4 | 1.1 | NaHCO₃ | 25 | 92 | 5 | 3 |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Impurities
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add methylhydrazine (1.0 eq.). Dissolve it in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.2 eq.) to the solution and stir until it is well suspended.
-
Acylation: Slowly add benzyl chloroformate (1.05 eq.) dropwise to the cooled, stirring suspension over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Protocol 3: GC-MS Method for Volatile Impurities
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
MS Detector: Scan from m/z 30 to 300.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol. For trace analysis of methylhydrazine, derivatization with a ketone (e.g., acetone) may be necessary.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Formation pathways of key impurities in the synthesis.
References
Technical Support Center: Troubleshooting Low Yields in Reactions Involving Benzyl 1-methylhydrazinecarboxylate
Welcome to the technical support center for Benzyl 1-methylhydrazinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you optimize your reaction yields and overcome experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Issues and Handling
Q1: My reaction yield is consistently low. What are the first things I should check?
A1: When troubleshooting low yields, it's crucial to start with the fundamentals of your experimental setup. Often, the root cause is not the reaction chemistry itself but the conditions under which it is performed.
-
Reagent Purity: Verify the purity of your this compound and all other reactants. Impurities can act as catalysts for side reactions or inhibitors for the main reaction.
-
Reaction Atmosphere: The hydrazine moiety can be sensitive to oxidation. If your reaction is not an oxidation, conducting the experiment under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.
-
Temperature Control: Ensure your reaction is maintained at the optimal temperature. Adding reagents too quickly can cause temperature spikes, leading to side reactions or decomposition.
-
Solvent and Base Quality: Ensure solvents are anhydrous, especially for moisture-sensitive reactions. The choice and purity of the base are also critical and can significantly influence the reaction outcome.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are vital to maintain the integrity of the reagent.
-
Storage: Keep the container tightly closed and store it in a cool, well-ventilated area, away from direct sunlight or heat sources.[1] A storage temperature of 2-8°C is often recommended.
-
Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1] Avoid contact with skin and eyes. In case of spillage, mix with an inert absorbent material like sand or vermiculite and dispose of it according to local regulations.[1]
2. Synthesis of Pyrazoles
Q3: I am using this compound (or a derivative after in-situ deprotection) to synthesize a pyrazole, but I am getting a low yield of the desired product. What are the likely side reactions?
A3: A common issue in pyrazole synthesis from hydrazines and α,β-unsaturated carbonyl compounds is the formation of a stable Michael addition product that fails to cyclize.
-
Michael Addition Side Product: The initial reaction is a Michael addition of the hydrazine to the α,β-unsaturated system. Under certain conditions, this intermediate may be isolated as the major product instead of the desired pyrazole. This is particularly observed with electron-demanding aldehydes.[2] For example, using 4-nitrobenzaldehyde can lead to a 90% yield of the Michael addition product which does not cyclize even at reflux temperatures.[2]
Q4: How can I optimize my pyrazole synthesis to favor the cyclization and increase the yield?
A4: The choice of solvent and the nature of your reactants are critical for promoting the cyclization to the pyrazole.
-
Solvent Effects: Protic polar solvents, such as methanol (MeOH) and ethanol (EtOH), generally favor the formation of the pyrazole.[2] Aprotic polar solvents may favor the formation of the Michael addition product.[2]
-
Reactant Electronics: Electron-donating or slightly electron-withdrawing groups on the aldehyde component tend to provide the pyrazole product smoothly.[2]
-
Reaction Time: Some reactions may require extended periods to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or ¹H NMR is recommended to determine the optimal reaction time.[2]
Experimental Protocols
Protocol 1: General Procedure for Pyrazole Synthesis from a Hydrazine and a Nitroolefin
This protocol is adapted from a literature procedure and illustrates a common method for pyrazole synthesis where a benzylhydrazine derivative is used.
-
Hydrazone Formation: In a round-bottomed flask, dissolve the aldehyde (1.25 equivalents) in methanol (MeOH). Add water (approx. 1/15th of the MeOH volume). To this solution, add the benzylhydrazine derivative (1.25 equivalents) in one portion. Stir the mixture at room temperature for approximately 3 hours to form the hydrazone in situ.[2]
-
Cyclization: To the hydrazone mixture, add the β-nitrostyrene derivative (1.0 equivalent) in one portion. Stir the reaction solution at room temperature and open to the air until the reaction is complete (monitor by TLC or ¹H NMR).[2] The product may precipitate as a solid during the reaction.[2]
-
Work-up and Purification: Slowly add water to the reaction mixture to precipitate the product fully. Stir for an additional hour. Collect the solid by vacuum filtration and wash with a mixture of MeOH/water. The crude product can be purified by recrystallization from a suitable solvent like methanol.[2]
Data Presentation
Table 1: Influence of Aldehyde Electronics on Pyrazole Synthesis Yield
| Aldehyde Substituent | Product | Yield (%) | Notes |
| Electron-donating | Pyrazole | High | Reaction proceeds smoothly.[2] |
| Slightly electron-withdrawing | Pyrazole | Good | Reaction proceeds smoothly.[2] |
| Strongly electron-withdrawing (e.g., 4-nitro) | Michael Addition Product | 90% | Fails to cyclize to the pyrazole.[2] |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yields in Pyrazole Synthesis
Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.
3. Deprotection of the Benzyl Group
Q5: I need to remove the benzyl group from this compound. What is the recommended method?
A5: The benzyl ester portion of this compound can be selectively cleaved using catalytic hydrogenolysis. This is a standard and mild method for benzyl group deprotection.
-
Reaction Conditions: The reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. Common solvents include methanol, ethanol, or ethyl acetate.[3]
Protocol 2: Catalytic Hydrogenolysis for Benzyl Group Cleavage
-
Setup: In a flask suitable for hydrogenation, dissolve the this compound derivative in an appropriate solvent (e.g., methanol).
-
Catalyst: Carefully add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Diagram 2: Deprotection of this compound
Caption: Cleavage of the benzyl group via catalytic hydrogenolysis.
4. Alkylation and Acylation Reactions
Q6: My N-alkylation reaction using an alkyl halide is very slow or incomplete. How can I improve the reaction rate?
A6: For slow alkylation reactions with less reactive alkyl halides (e.g., chlorides), the addition of a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction. The in-situ generation of a more reactive alkyl iodide is the key to this rate enhancement.
Q7: I am observing over-alkylation or di-alkylation as a major side product. How can I favor mono-alkylation?
A7: Over-alkylation is a common problem when working with hydrazines or amines. To promote mono-alkylation:
-
Stoichiometry: Use a stoichiometric excess of the this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting hydrazine.
-
Lower Concentration: Running the reaction at a lower concentration can disfavor the second alkylation step.
Q8: What are common issues during N-acylation with acyl chlorides, and how can they be addressed?
A8: N-acylation is generally a fast reaction, but issues can arise.
-
Base Choice: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the HCl byproduct. Ensure the base is pure and dry.
-
Reagent Stability: Acyl chlorides are often moisture-sensitive. Use a fresh or properly stored bottle to avoid using a partially hydrolyzed reagent.
-
Work-up: During the aqueous work-up, the product's solubility can be an issue. Ensure proper pH adjustment to avoid loss of product in the aqueous layer.
Diagram 3: General Scheme for Alkylation and Acylation
Caption: Common functionalization pathways for this compound.
References
Preventing decomposition of Benzyl 1-methylhydrazinecarboxylate during storage
Disclaimer: Direct experimental data on the thermal stability and decomposition of Benzyl 1-methylhydrazinecarboxylate is limited in publicly available literature. This guide is based on established chemical principles for analogous structures, including hydrazines, carbazates (hydrazinecarboxylates), and benzyl esters, to provide researchers with a foundational resource for storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on its structure, the primary factors contributing to the decomposition of this compound are likely:
-
Oxidation: The hydrazine moiety is susceptible to oxidation, especially in the presence of air (oxygen).[1][2][3] This can be accelerated by metal ions.[2]
-
Hydrolysis: The carbazate (ester) linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into benzyl alcohol and 1-methylhydrazinecarboxylic acid.[4][5][6][7]
-
Heat and Light: Like many complex organic molecules, exposure to elevated temperatures and UV light can promote degradation. Hydrazine derivatives, in particular, should be stored in a dark place, away from heat and ignition sources.[8][9][10][11]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition, it is recommended to store this compound under the following conditions:
-
Temperature: Cool, ideally refrigerated at 2-8°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8]
-
Container: In a tightly sealed, opaque container to protect from air and light.[8][9]
-
Purity: Ensure the compound is free from impurities, such as metal ions, which can catalyze decomposition.[2]
Q3: What are the visible signs of decomposition?
A3: While subtle degradation may only be detectable by analytical methods, visual signs of decomposition could include:
-
A change in color (e.g., yellowing or browning).
-
A change in physical state (e.g., from a solid to a liquid or gum).
-
The development of an unusual odor.
Q4: Is this compound compatible with all common laboratory solvents?
A4: Caution should be exercised with the choice of solvent. Protic solvents, especially in the presence of acidic or basic impurities, may promote hydrolysis of the carbazate. Aprotic solvents are generally preferred for storage in solution, but long-term stability in any solvent should be experimentally verified.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Compound decomposition during storage or in the experimental medium. | 1. Verify Purity: Re-analyze the purity of your stock material using a suitable analytical method like HPLC-UV or LC-MS. 2. Assess Stability in Assay Medium: Perform a time-course experiment to measure the concentration of the compound in your experimental buffer/medium to determine its stability under assay conditions.[12] 3. Review Storage Conditions: Ensure the compound is being stored as recommended (see FAQs). |
| Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Identify Degradants: Attempt to identify the new peaks by mass spectrometry. Likely degradation products include benzyl alcohol, 1-methylhydrazine, and their oxidized derivatives. 2. Investigate the Cause: Based on the identity of the degradants, determine the likely decomposition pathway (e.g., hydrolysis or oxidation) and take steps to mitigate it (e.g., use of inert atmosphere, control of pH). |
| Difficulty in solubilizing the compound. | The compound may have degraded into less soluble impurities. | 1. Check for Insolubles: Visually inspect the solution for any particulate matter. 2. Confirm Identity: Use analytical techniques to confirm the identity and purity of the material. If significant degradation has occurred, purification may be necessary, or a new batch of the compound should be obtained. |
Data Presentation
Table 1: Summary of Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent aerial oxidation of the hydrazine moiety.[1][3] |
| Light | Protect from light (use amber vials) | To prevent photolytic decomposition.[9] |
| Container | Tightly sealed | To prevent exposure to air and moisture.[8] |
| Purity | High purity, free of metal contaminants | Metals can catalyze hydrazine oxidation.[2] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC-UV
This protocol provides a general method to assess the stability of this compound in a given solvent or buffer.
1. Materials:
- This compound
- High-purity solvent or buffer of interest
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- HPLC system with a UV detector and a C18 column
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable aprotic solvent (e.g., acetonitrile).
- Sample Preparation: Dilute the stock solution to a final concentration (e.g., 10 µg/mL) in the solvent or buffer you wish to test for stability.
- Time Point Zero (T=0): Immediately after preparation, inject an aliquot of the sample into the HPLC system to obtain the initial peak area of the compound.
- Incubation: Store the remaining sample under the desired test conditions (e.g., room temperature, 37°C, protected from light).
- Subsequent Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the sample into the HPLC system and record the peak area of the parent compound.
- HPLC Method:
- Column: C18, e.g., 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for such compounds.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by a UV scan of the compound (likely around 254 nm due to the benzyl group).
- Injection Volume: 10 µL
3. Data Analysis:
- Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
- Plot the percentage of compound remaining versus time to determine the degradation kinetics.
Visualizations
References
- 1. Aerial oxidation of hydrazines to nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of a carbamate triggered by coordination of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Hydrazine (HSG 56, 1991) [inchem.org]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. arxada.com [arxada.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Benzyl 1-methylhydrazinecarboxylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges associated with steric hindrance in reactions involving Benzyl 1-methylhydrazinecarboxylate, a key intermediate in various synthetic applications, including peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What causes steric hindrance in reactions with this compound?
A1: Steric hindrance in reactions involving this compound arises from the spatial arrangement of its constituent groups. The bulky benzyl group and the methyl group on the hydrazine nitrogen can physically obstruct the approach of reactants to the nucleophilic nitrogen atom. This is particularly problematic during acylation reactions with bulky carboxylic acids or acyl halides, leading to slower reaction rates and lower yields.
Q2: How does steric hindrance manifest in my reaction?
A2: The primary indicators of significant steric hindrance include:
-
Low or no product yield: The desired reaction proceeds very slowly or not at all.
-
Incomplete conversion: A significant amount of the starting material remains even after extended reaction times.
-
Formation of side products: Alternative, less sterically demanding reaction pathways may become more favorable.
Q3: What are the most effective coupling reagents for acylating this compound, especially with a bulky acid?
A3: For sterically hindered couplings, standard activating agents like DCC or EDC are often inefficient. More potent uronium/aminium or phosphonium salt-based reagents are recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for challenging amide bond formations due to its ability to form a highly reactive OAt-active ester.[1][2][3] HBTU is another option, though it is generally considered less reactive than HATU for sterically demanding substrates.[1][3]
Q4: Can I use an acyl chloride directly for the acylation?
A4: While direct acylation with an acyl chloride is possible, it may require forcing conditions (e.g., high temperatures) when significant steric hindrance is a factor. This can lead to side reactions and decomposition. The use of a strong, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically required to neutralize the HCl byproduct. For sensitive substrates, using a coupling reagent with a carboxylic acid is often a milder and more efficient approach.
Q5: What is the optimal solvent and temperature for these reactions?
A5: Anhydrous, aprotic polar solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for these types of coupling reactions.[4] The optimal temperature depends on the specific reactants and coupling agent. While many reactions can proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to overcome the activation energy barrier imposed by steric hindrance. However, excessive heat should be avoided to minimize side reactions. Microwave irradiation has also been shown to accelerate reactions with sterically hindered substrates.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient Carboxylic Acid Activation: The coupling reagent is not potent enough to activate the carboxylic acid in the presence of the sterically hindered hydrazine. | • Switch to a more powerful coupling reagent like HATU or PyAOP. • Ensure all reagents and solvents are anhydrous, as moisture can deactivate the coupling agent. |
| Significant Steric Hindrance: The bulky nature of both the carboxylic acid and this compound prevents the reaction from proceeding. | • Increase the reaction temperature moderately (e.g., to 40-50 °C). • Extend the reaction time (e.g., to 24-48 hours), monitoring progress by TLC or LC-MS. • Increase the stoichiometry of the carboxylic acid and coupling reagent (e.g., to 1.5-2.0 equivalents). | |
| Incomplete Reaction | Suboptimal Reaction Conditions: The chosen solvent, temperature, or base is not ideal for the specific substrates. | • Screen different anhydrous aprotic solvents (e.g., DMF, DCM, acetonitrile). • If using a base like DIPEA, ensure it is fresh and anhydrous. • Consider using microwave-assisted synthesis to accelerate the reaction.[5][6] |
| Insufficient Reagent Equivalents: The amount of the acylating agent or coupling reagent is not enough to drive the reaction to completion. | • Increase the equivalents of the limiting reagent (typically the more expensive component) in a stepwise manner. | |
| Side Product Formation | Guanidinylation of the Hydrazine: This can occur when using uronium-based coupling reagents like HATU in excess or with prolonged pre-activation times.[2] | • Avoid a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is often sufficient. • Add the activated carboxylic acid solution to the hydrazine without unnecessary delay. |
| Decomposition of Reagents or Products: High reaction temperatures or prolonged reaction times can lead to the degradation of sensitive molecules. | • If heating is necessary, do so cautiously and monitor the reaction closely for the appearance of new spots on TLC. • Consider running the reaction at a lower temperature for a longer duration. |
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Systems
| Coupling Reagent | Relative Reactivity | Racemization Risk | Key Advantages | Considerations |
| HATU | Very High | Low | Superior for sterically hindered amino acids and hydrazines; fast reaction kinetics.[1][2][3] | Higher cost; potential for guanidinylation side reaction if used in large excess.[2] |
| HBTU | High | Low | Effective for many standard and slightly hindered couplings; lower cost than HATU.[3] | Generally less effective than HATU for severely hindered substrates; may require longer reaction times or double coupling.[1] |
| PyAOP | Very High | Low | Excellent for coupling N-methylated and other sterically demanding amino acids. | Byproducts can be challenging to remove. |
| EDC/HOBt | Moderate | Moderate | Cost-effective and widely used for standard amide bond formation. | Often inefficient for sterically hindered substrates, leading to low yields. |
| DCC/DMAP | Moderate | High | Effective for esterification, but can cause significant racemization in peptide couplings. | Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove. |
Experimental Protocols
Protocol 1: General Procedure for HATU-mediated Acylation of this compound
This protocol is a general guideline for the acylation of this compound with a sterically hindered carboxylic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Sterically hindered carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered carboxylic acid (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 equivalents) to the mixture.
-
Stir the solution at 0 °C for 5-10 minutes to allow for pre-activation.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
References
Technical Support Center: Managing the Removal of the Benzyl Protecting Group from Benzyl 1-methylhydrazinecarboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the deprotection of Benzyl 1-methylhydrazinecarboxylate to yield 1-methylhydrazine. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the benzyl protecting group from this compound?
The most common and effective methods for the deprotection of a benzyl carbamate (Cbz group) are:
-
Catalytic Hydrogenolysis: This is the most widely used method, employing a palladium catalyst (typically 10% Pd/C) and hydrogen gas. It is known for its clean conversion, with toluene and carbon dioxide as byproducts.[1][2][3]
-
Catalytic Transfer Hydrogenation: A variation of catalytic hydrogenolysis where a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, is used instead of hydrogen gas.[1][4][5] This method is often more convenient for standard laboratory setups as it avoids the need for handling flammable hydrogen gas.[1]
-
Acid-Mediated Deprotection: This method utilizes strong acids like isopropanol hydrochloride (IPA·HCl) or trifluoroacetic acid (TFA) to cleave the benzyl carbamate. It serves as a valuable metal-free alternative, particularly when the substrate is sensitive to hydrogenation conditions.[6]
Q2: Are there any specific side reactions to be concerned about when deprotecting a hydrazine derivative?
A primary concern when working with hydrazine derivatives is the potential cleavage of the N-N bond. However, studies have shown that hydrazines protected with a benzyloxycarbonyl (Cbz) group can be deprotected via catalytic hydrogenation using Pd/C without cleavage of the N-N bond.[7] Other potential side reactions, depending on the chosen method, include over-reduction of other functional groups in the molecule or N-benzylation if the reaction stalls.
Q3: How do I choose the best deprotection method for my specific substrate?
The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups:
-
For substrates without other reducible groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis is generally the preferred method due to its efficiency.
-
If your molecule contains functional groups sensitive to reduction, acid-mediated deprotection might be a better choice, provided the molecule is stable to strong acids.
-
Catalytic transfer hydrogenation offers a good balance of efficiency and safety, avoiding the need for a hydrogen gas setup.[1][8]
-
For highly sensitive substrates, a milder nucleophilic cleavage using a reagent like 2-mercaptoethanol could be considered, although this is less common for hydrazine carbamates.[9][10]
Q4: What are the typical byproducts of the debenzylation reaction?
-
Catalytic Hydrogenolysis/Transfer Hydrogenation: The main byproducts are toluene and carbon dioxide, which are generally easy to remove.[1]
-
Acid-Mediated Deprotection: The byproducts will depend on the acid and any scavengers used. The benzyl group is typically trapped as a benzyl cation, which can be scavenged or may react with other nucleophiles present.
Troubleshooting Guides
This guide addresses common issues encountered during the debenzylation of this compound in a question-and-answer format.
Issue 1: My catalytic hydrogenation is slow or incomplete.
-
Question: I am performing a catalytic (transfer) hydrogenolysis with Pd/C, but the reaction is sluggish or does not proceed to completion. What are the possible causes and solutions?
-
Answer: Slow or incomplete hydrogenation is a common problem that can be attributed to several factors:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and, to a lesser extent, by the amine product itself.
-
Solution: Ensure your starting material is highly pure. If sulfur-containing groups are present in your molecule, consider an alternative deprotection method like acid-mediated cleavage.[11] If product inhibition is suspected, the addition of a small amount of a weak acid (e.g., acetic acid) can sometimes help by protonating the product, reducing its coordination to the catalyst.
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and can decrease over time. The catalyst can also deactivate through leaching or aggregation of palladium particles during the reaction.[12]
-
Solution: Use a fresh batch of a high-quality catalyst. For challenging substrates, consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[1] Increasing the catalyst loading (e.g., from 10 wt% to 20 wt%) may also improve the reaction rate.
-
-
Insufficient Hydrogen: For catalytic hydrogenolysis, atmospheric pressure from a hydrogen balloon may not be sufficient. For transfer hydrogenation, the hydrogen donor may be decomposing or insufficient.
-
Solution: For direct hydrogenation, increase the hydrogen pressure (e.g., to 50 psi). For transfer hydrogenation, ensure the hydrogen donor is stable under the reaction conditions and consider adding it in portions.
-
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for contact between the substrate, catalyst, and hydrogen source.
-
Solution: Ensure vigorous stirring of the reaction mixture.
-
-
Issue 2: I am observing unexpected side products.
-
Question: My deprotection reaction is yielding unexpected products alongside the desired 1-methylhydrazine. How can I minimize these?
-
Answer: The formation of side products is dependent on the deprotection method and the substrate's functional groups.
-
Problem (Catalytic Hydrogenolysis): Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups) or cleavage of other benzyl ethers/esters.
-
Solution: Catalytic transfer hydrogenation can sometimes offer better selectivity than direct hydrogenation with H₂ gas.[1] Careful monitoring of the reaction and stopping it as soon as the starting material is consumed can prevent over-reduction.
-
-
Problem (Acid-Mediated Deprotection): Alkylation of other nucleophilic sites on the molecule by the benzyl cation formed during cleavage.
-
Solution: The addition of a cation scavenger, such as anisole or thioanisole, to the reaction mixture can trap the benzyl cation and prevent unwanted side reactions.
-
-
Data Presentation
The following tables summarize typical reaction conditions for the deprotection of benzyl carbamates, which can be adapted for this compound.
Table 1: Catalytic Hydrogenolysis Conditions
| Parameter | Condition | Notes |
| Catalyst | 10% Pd/C | Pearlman's catalyst (20% Pd(OH)₂/C) for less reactive substrates. |
| Catalyst Loading | 10-20% by weight of substrate | Can be increased for challenging substrates.[1] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Ethanol is often more efficient than methanol.[1] |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | Pressure can be increased from atmospheric to 50 psi or higher. |
| Temperature | Room Temperature | May be increased to 40-60°C for slower reactions. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Table 2: Catalytic Transfer Hydrogenation Conditions
| Parameter | Condition | Notes |
| Catalyst | 10% Pd/C | Standard choice for transfer hydrogenation. |
| Catalyst Loading | 10-20% by weight of substrate | |
| Solvent | Methanol, Ethanol | Methanol is commonly used with ammonium formate. |
| Hydrogen Donor | Ammonium Formate (5 eq.), Formic Acid | Ammonium formate is a widely used and effective hydrogen donor.[1] |
| Temperature | Room Temperature to Reflux | Often performed at reflux to ensure a reasonable reaction rate.[1] |
| Reaction Time | 1-6 hours | Typically faster than direct hydrogenation at atmospheric pressure. |
Table 3: Acid-Mediated Deprotection Conditions
| Parameter | Condition | Notes |
| Reagent | Isopropanol Hydrochloride (IPA·HCl) | A convenient and scalable option.[6] |
| Solvent | Isopropanol (from IPA·HCl) | |
| Temperature | 65-75°C | Heating is typically required.[6] |
| Reaction Time | 4-16 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂/Pd/C
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a balloon filled with hydrogen gas to the reaction flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the filter paper with water before disposal.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-methylhydrazine. Further purification may be performed if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Dissolve this compound (1.0 eq) in methanol (15-25 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
Protocol 3: Acid-Mediated Deprotection using IPA·HCl
-
To a round-bottom flask, add this compound (1.0 eq) and isopropanol hydrochloride (IPA·HCl) (20 volumes).[6]
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction to 65-75°C and maintain this temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and distill off the solvent under vacuum.
-
The resulting crude product can be worked up by partitioning between an organic solvent and an aqueous base, followed by extraction and purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. tdcommons.org [tdcommons.org]
- 7. lzchemical.com [lzchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
HPLC and TLC analysis of Benzyl 1-methylhydrazinecarboxylate reaction mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC and TLC analysis of reaction mixtures containing Benzyl 1-methylhydrazinecarboxylate. It is intended for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
This section focuses on troubleshooting common issues encountered during the HPLC analysis of this compound and its related reaction mixtures.
HPLC Troubleshooting and FAQs
Q1: My retention time for this compound is shifting between runs. What could be the cause?
A1: Retention time instability is a common issue. Potential causes include:
-
Mobile Phase Composition: In reverse-phase chromatography, even small changes in the organic solvent-to-aqueous ratio can cause significant shifts. Ensure your mobile phase is prepared consistently and is well-mixed.[1] If using a gradient, ensure the pump is functioning correctly and delivering a constant composition.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. It is recommended to flush the column with 5-10 column volumes of the mobile phase before starting the analysis sequence.[1]
-
Temperature Fluctuations: Column temperature affects retention. Using a column oven is crucial for maintaining a stable temperature and achieving reproducible results. A change of 1°C can alter retention time by 1-2%.[2]
-
Flow Rate Inconsistency: Check the HPLC pump for any leaks or malfunctions that could lead to an inconsistent flow rate.[3]
Q2: I am observing peak tailing or broad peaks for my analyte. How can I improve the peak shape?
A2: Poor peak shape can compromise resolution and quantification. Consider the following:
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your mobile phase.[2][3] Injecting a sample in a much stronger solvent can lead to peak distortion.
-
Column Degradation: The column's stationary phase may be degrading, or the column frit might be partially blocked. Try washing the column with a strong solvent or, if the problem persists, replace the column.[3]
-
Secondary Interactions: this compound has basic nitrogen atoms that can interact with residual acidic silanols on the silica support of the stationary phase, causing tailing. Using a column with low silanol activity or adding a competing base like triethylamine (0.1-0.5%) to the mobile phase can help mitigate this.[4]
-
Void Volume: Poorly fitted connections, especially at the column inlet, can create void volume, leading to peak broadening.[2] Ensure all fittings are properly installed.
Q3: The pressure in my HPLC system is unusually high or fluctuating. What should I do?
A3: Pressure issues can indicate a blockage or a leak.
-
High Pressure: This is typically caused by a blockage. Systematically isolate components (detector, injector, column) to identify the source. A common culprit is a blocked column inlet frit, which can sometimes be cleaned by back-flushing. Filtering all samples and mobile phases is essential to prevent this.[3]
-
Fluctuating Pressure: This often points to a problem with the pump, such as air bubbles, worn-out pump seals, or faulty check valves.[3] Degas your mobile phase thoroughly and purge the pump to remove any trapped air.
Typical HPLC Experimental Protocol
This protocol is a starting point for the reverse-phase HPLC analysis of this compound. Optimization will be required based on the specific reaction mixture and available instrumentation.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Deionized water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[5]
-
Prepare Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm filter and degas thoroughly using sonication or vacuum.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A gradient is often suitable for reaction mixtures. Start with a composition like 70% A / 30% B, then ramp to 10% A / 90% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[7]
-
Detection: UV detector set at a wavelength where the benzyl group absorbs, typically around 254 nm or 205 nm for higher sensitivity.[6][8]
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
-
Data Presentation: HPLC Parameters
| Parameter | Typical Value / Type | Notes |
| Stationary Phase | C18 or other reverse-phase material | C18 is a good starting point for moderately polar compounds.[6] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol | Often with additives like formic acid or TFA for peak shaping.[5][9] |
| Flow Rate | 0.8 - 1.5 mL/min | 1.0 mL/min is standard for a 4.6 mm ID column.[6] |
| Temperature | 25 - 40 °C | A stable temperature is critical for reproducibility.[2] |
| Detection | UV (205-265 nm) or ELSD | Benzyl group provides UV activity. ELSD is useful for non-UV active impurities.[9][10] |
Visualizations: HPLC Workflows
Caption: Standard workflow for HPLC analysis.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 3. labcompare.com [labcompare.com]
- 4. silicycle.com [silicycle.com]
- 5. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. helixchrom.com [helixchrom.com]
- 10. shimadzu.com [shimadzu.com]
Validation & Comparative
A Comparative Guide to Benzyl 1-methylhydrazinecarboxylate and Other Hydrazine Reagents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. Hydrazine and its derivatives are a cornerstone in the synthesis of a vast array of nitrogen-containing compounds, from pharmaceuticals to agrochemicals. This guide provides an objective comparison of Benzyl 1-methylhydrazinecarboxylate against other commonly used hydrazine reagents, offering insights into their performance, applications, and safety considerations.
Overview of Hydrazine Reagents
Hydrazine reagents are characterized by the presence of a nitrogen-nitrogen single bond and are widely employed for the formation of hydrazones, the synthesis of heterocyclic compounds like indoles and pyrazoles, and in reduction reactions. The reactivity and utility of a hydrazine reagent are significantly influenced by the substituents on the hydrazine moiety.
This compound is a protected form of methylhydrazine. The benzyl carbamate group serves as a protecting group that can be removed under specific conditions. This protection modulates the reactivity of the hydrazine and can offer advantages in multi-step syntheses where selective reaction at one nitrogen atom is desired.
Commonly Used Hydrazine Reagents for Comparison:
-
Hydrazine Hydrate (N₂H₄·H₂O): The simplest form of hydrazine, highly reactive and widely used, but also the most toxic and unstable.
-
Monomethylhydrazine (CH₃NHNH₂): A simple alkylhydrazine, often used when a methyl group is desired on the final product. It is a volatile and toxic liquid.
-
Phenylhydrazine (C₆H₅NHNH₂): An arylhydrazine, a key reagent in the Fischer indole synthesis. Its reactivity is influenced by the phenyl group.
-
tert-Butyl Carbazate (Boc-hydrazine): Another protected form of hydrazine, where the Boc group can be removed under acidic conditions.
Performance Comparison in Key Synthetic Transformations
The choice of a hydrazine reagent can have a significant impact on the outcome of a reaction. Below is a comparative overview of the performance of this compound and other hydrazine reagents in common synthetic applications.
Hydrazone Formation
Hydrazone formation, the reaction between a hydrazine and a carbonyl compound, is a fundamental transformation in organic synthesis. The rate and yield of this reaction are influenced by the nucleophilicity of the hydrazine and the steric hindrance around the carbonyl group.
| Reagent | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound | Good to Excellent | Mild acidic or neutral conditions | Controlled reactivity, introduction of a protected methylhydrazine moiety | Requires a deprotection step |
| Hydrazine Hydrate | High | Often requires acidic catalysis | High reactivity, inexpensive | High toxicity, potential for azine formation |
| Monomethylhydrazine | Good to High | Mild acidic conditions | Direct introduction of a methyl group | Volatile and highly toxic |
| Phenylhydrazine | Good to High | Mild acidic conditions | Forms stable phenylhydrazones | Reduced nucleophilicity compared to alkylhydrazines |
| tert-Butyl Carbazate | Good to Excellent | Mild acidic conditions | Stable, solid reagent, controlled reactivity | Requires a deprotection step |
Note: The yields are generalized from various sources and may not be from direct comparative studies.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions. The nature of the substituent on the hydrazine can affect the reaction's success and regioselectivity.
| Reagent | Typical Yield | Key Considerations |
| Phenylhydrazine | Variable to Good | The classic reagent for this synthesis.[1] |
| Substituted Phenylhydrazines | Variable | Substituents on the phenyl ring can influence the electronic properties and thus the cyclization step.[2] |
| Alkylhydrazines (e.g., Monomethylhydrazine) | Not applicable | Not suitable for the standard Fischer indole synthesis which requires an arylhydrazine. |
| Protected Hydrazines (e.g., this compound) | Not directly applicable | The protecting group would need to be removed to generate the free hydrazine for the cyclization, which may not be compatible with the reaction conditions. |
Note: The yields are generalized from various sources and may not be from direct comparative studies.
Experimental Protocols
General Procedure for Hydrazone Synthesis
A solution of the carbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) is treated with the hydrazine reagent (1.1 mmol). A catalytic amount of acid (e.g., a drop of acetic acid) can be added. The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The product is then isolated by filtration or extraction after removal of the solvent.
Representative Protocol for Fischer Indole Synthesis with Phenylhydrazine
A mixture of phenylhydrazine (1.0 mmol) and a ketone (1.1 mmol) is heated in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride) at a temperature typically ranging from 80 to 200 °C.[1] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and worked up by pouring it into water and extracting the product with an organic solvent.
Safety and Handling
Hydrazine and its derivatives are generally toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Reagent | Key Safety Concerns |
| This compound | Irritant. Handle with gloves and eye protection. |
| Hydrazine Hydrate | Highly corrosive, toxic, and a suspected carcinogen.[3] |
| Monomethylhydrazine | Flammable, volatile, toxic, and a suspected carcinogen. |
| Phenylhydrazine | Toxic, a suspected carcinogen, and can be absorbed through the skin. |
| tert-Butyl Carbazate | Generally considered less hazardous than hydrazine hydrate, but still requires careful handling. |
Visualization of Reaction Mechanisms and Workflows
General Hydrazone Formation Mechanism
Caption: General mechanism of hydrazone formation.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing hydrazine reagents.
Conclusion
The selection of an appropriate hydrazine reagent is a critical decision in synthetic planning. This compound offers a valuable alternative to more common hydrazine reagents, particularly when controlled reactivity and the introduction of a protected methylhydrazine moiety are desired. Its use can lead to cleaner reactions and easier purification in complex syntheses. However, the need for a subsequent deprotection step is a factor to consider.
In contrast, reagents like hydrazine hydrate and monomethylhydrazine offer high reactivity but come with significant safety and handling challenges. Phenylhydrazine remains the reagent of choice for the classic Fischer indole synthesis. Ultimately, the optimal hydrazine reagent will depend on the specific synthetic target, the reaction conditions, and the safety infrastructure available. This guide provides a framework for making an informed decision based on a comparative analysis of these important synthetic tools.
References
A Comparative Analysis of Benzyl 1-methylhydrazinecarboxylate and tert-Butyl Carbazate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and the development of complex molecular architectures, the strategic use of protecting groups and reactive intermediates is paramount. This guide provides a detailed, objective comparison of two key reagents: Benzyl 1-methylhydrazinecarboxylate and tert-butyl carbazate. The efficiency, applications, and handling of these compounds are evaluated with supporting experimental data and protocols to inform researchers in making strategic decisions for their synthetic endeavors.
At a Glance: Key Performance Indicators
The selection of a hydrazine protecting group or a reactive hydrazine derivative is critical and often dictated by the overall synthetic strategy, especially concerning orthogonality and deprotection conditions. The following table summarizes the key characteristics of this compound and tert-butyl carbazate.
| Parameter | This compound | tert-Butyl Carbazate |
| Primary Application | Intermediate in peptide synthesis, formation of protected hydrazones. | Boc-protection of hydrazines, synthesis of N-Boc-hydrazones, precursor for heterocyclic synthesis.[1] |
| Typical Yield (Hydrazone Formation) | 85-95% (estimated based on analogous reactions) | 90-97%[2][3] |
| Purity of Product | Typically >95% | Often results in stable, crystalline products with >95% purity. |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[4] | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[4] |
| Stability | Generally stable under neutral conditions. | Stable under recommended storage conditions, but sensitive to moisture and high temperatures. |
| Key Advantages | Orthogonal to acid- and base-labile protecting groups. | Facile cleavage under mild acidic conditions, versatile in Boc-based synthetic strategies. |
| Key Disadvantages | Requires a specific catalyst for deprotection which can be sensitive to poisoning. | Acid-lability may not be compatible with all synthetic routes. |
Core Applications in Synthetic Chemistry
Both this compound and tert-butyl carbazate serve as valuable reagents for the introduction of a protected hydrazine moiety. This functionality is a cornerstone in the synthesis of various pharmaceuticals and complex organic molecules.
tert-Butyl Carbazate is widely employed in the Boc/tBu strategy of solid-phase peptide synthesis (SPPS).[5] Its primary role is to introduce a Boc-protected hydrazine, which can be further elaborated. A significant application is the reaction with aldehydes and ketones to form stable N-Boc-hydrazones. These intermediates are pivotal in the synthesis of nitrogen-containing heterocycles such as pyrazoles and triazoles.[1]
This compound is utilized as a key intermediate in synthetic projects where a benzyl-based protecting group is advantageous.[4] The benzyl group is stable to a wide range of reagents and can be selectively removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group. This makes it suitable for use in conjunction with Boc-protected amino acids in peptide synthesis.[4][6]
Experimental Protocols
Detailed methodologies for key reactions are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of a hydrazone from benzaldehyde using both tert-butyl carbazate and a proposed protocol for this compound.
Protocol 1: Synthesis of N-Boc-benzylidenehydrazine using tert-Butyl Carbazate
This protocol outlines the condensation reaction between tert-butyl carbazate and benzaldehyde to form the corresponding N-Boc-hydrazone.
Materials:
-
Benzaldehyde
-
tert-Butyl carbazate
-
Anhydrous Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzaldehyde (1.0 eq) in anhydrous ethanol.
-
Add tert-butyl carbazate (1.0-1.1 eq) to the solution.[1]
-
For less reactive carbonyls, a catalytic amount of a mild acid (e.g., acetic acid) can be added.[1]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the N-Boc-hydrazone.[1]
-
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 90-95%
Protocol 2: Proposed Synthesis of Benzyl 1-methyl-2-benzylidenehydrazinecarboxylate
This proposed protocol is based on standard procedures for the formation of hydrazones from N-protected hydrazines.
Materials:
-
Benzaldehyde
-
This compound
-
Anhydrous Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve Benzaldehyde (1.0 eq) in anhydrous methanol.
-
Add this compound (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 3 hours to allow for the formation of the hydrazone.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired protected hydrazone.
Expected Yield: 85-95% (estimated)
Visualizing Synthetic Workflows and Strategies
Diagrams are essential tools for understanding complex chemical processes and strategic relationships.
Conclusion
The choice between this compound and tert-butyl carbazate is fundamentally a strategic one, dictated by the desired final product and the other protecting groups present in the synthetic scheme. tert-Butyl carbazate is a versatile and highly efficient reagent for Boc-based strategies, particularly for the synthesis of N-Boc-hydrazones and subsequent heterocyclic compounds. Its deprotection under mild acidic conditions is a significant advantage.
This compound, on the other hand, offers a robust alternative when orthogonality to acid-labile groups is required. The stability of the benzyl group and its selective removal via catalytic hydrogenolysis make it a valuable tool in multi-step syntheses where precise control over deprotection steps is critical. While direct comparative data is limited, the estimated high yields and the strategic advantage of its orthogonal deprotection position it as a key reagent for specialized applications in drug development and peptide chemistry.
References
A Comparative Guide: Benzyl 1-methylhydrazinecarboxylate vs. Hydrazine Hydrate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex organic syntheses. This guide provides an objective comparison between Benzyl 1-methylhydrazinecarboxylate and hydrazine hydrate, focusing on their performance, advantages, and applications in chemical reactions. The information presented is supported by established chemical principles and methodologies to aid in making informed decisions for your research endeavors.
Introduction to the Reagents
Hydrazine hydrate (N₂H₄·H₂O) is a highly reactive and powerful reducing agent widely employed in a variety of chemical transformations.[1] It is a colorless, fuming liquid with a pungent odor, soluble in water and alcohols.[2] Its high reactivity, while beneficial for certain applications like the Wolff-Kishner reduction and the synthesis of various heterocycles, can also lead to a lack of selectivity and the formation of unwanted side products.[3][4] Furthermore, hydrazine hydrate is highly toxic and corrosive, necessitating stringent safety precautions during handling.[1][5]
This compound (C₉H₁₂N₂O₂) , on the other hand, represents a "protected" form of methylhydrazine. The benzyl group acts as a protecting group for the hydrazine moiety, which can be selectively removed under specific conditions, typically through catalytic hydrogenolysis.[6] This protection strategy allows for more controlled and selective reactions, which is particularly crucial in multi-step syntheses where sensitive functional groups are present, such as in peptide synthesis.[6]
Performance Comparison: A Focus on Selectivity and Safety
The primary advantage of using this compound over hydrazine hydrate lies in the enhanced control and selectivity it offers in chemical reactions. The highly nucleophilic and reactive nature of hydrazine hydrate can lead to non-selective reactions and the formation of byproducts, especially in molecules with multiple reactive sites. In contrast, the protected nature of this compound allows for its participation in a desired reaction, followed by the removal of the protecting group to unveil the methylhydrazine functionality at a later, more strategic point in the synthetic route.
While direct, side-by-side quantitative comparisons in the literature for the exact same reaction are scarce due to their different primary applications, the advantages can be inferred from the principles of protecting group chemistry and the known reactivity profiles of each compound.
Table 1: Comparative Overview of this compound and Hydrazine Hydrate
| Feature | This compound | Hydrazine Hydrate |
| Reactivity | Moderate, controlled by a protecting group | High, non-selective |
| Selectivity | High, allows for targeted reactions | Low, can react with multiple functional groups |
| Typical Yields | Generally higher in complex syntheses due to fewer side reactions | Can be high in simple reductions, but lower in complex molecules |
| Side Reactions | Minimized due to the protecting group | Prone to side reactions like azine formation[3] |
| Handling & Safety | Requires standard laboratory precautions | Highly toxic, corrosive, and requires specialized handling procedures[5] |
| Key Applications | Peptide synthesis, synthesis of N-methylated heterocycles | Wolff-Kishner reduction, synthesis of heterocycles, reducing agent[1][2][3] |
Key Experiments: Methodologies and Protocols
Experimental Protocol 1: Synthesis of N-Substituted Pyrazolines using Hydrazine Hydrate
This protocol outlines a general procedure for the synthesis of N-substituted pyrazolines from chalcones and hydrazine hydrate.
Reaction: (Substituted Chalcone) + Hydrazine Hydrate → N-Substituted Pyrazoline
Procedure:
-
A mixture of the substituted chalcone (0.01 mol) and hydrazine hydrate (0.5 mL, 0.01 mol) is prepared in 25 mL of formic acid, acetic acid, or propionic acid.
-
The reaction mixture is refluxed for 8 hours.
-
After cooling, the mixture is poured into 50 mL of ice-cold water.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield the N-substituted pyrazoline.[7]
Experimental Protocol 2: The Wolff-Kishner Reduction of a Ketone using Hydrazine Hydrate
This protocol describes the reduction of a carbonyl group to a methylene group.
Reaction: R-CO-R' + N₂H₄·H₂O --(Base, Heat)--> R-CH₂-R' + N₂ + 2H₂O
Huang-Minlon Modification Procedure:
-
The carbonyl compound is refluxed with 85% hydrazine hydrate and three equivalents of sodium hydroxide.
-
Water and excess hydrazine are then removed by distillation.
-
The reaction temperature is elevated to 200 °C.
-
This modified procedure significantly reduces reaction times and improves yields compared to the original Wolff-Kishner conditions.[8]
Experimental Protocol 3: Deprotection of this compound
This protocol describes the removal of the benzyl protecting group to release methylhydrazine, which can then be used in subsequent reactions.
Reaction: this compound --(H₂, Pd/C)--> Methylhydrazine + Toluene + CO₂
Procedure for Catalytic Hydrogenolysis:
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through Celite.
-
The solvent is evaporated under reduced pressure to yield the deprotected methylhydrazine, which is often used immediately in the next step.[9][10][11][12]
Visualizing the Chemistry: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate a key synthetic workflow using this compound and a fundamental reaction mechanism involving hydrazine hydrate.
Caption: Synthetic workflow for N-methylated pyrazole synthesis.
Caption: Mechanism of the Wolff-Kishner reduction.
Conclusion
The choice between this compound and hydrazine hydrate is dictated by the specific requirements of the chemical synthesis. For reactions demanding high selectivity and the protection of sensitive functional groups, this compound is the superior choice, offering a controlled introduction of the methylhydrazine moiety. While this approach involves an additional deprotection step, the benefits of cleaner reactions and higher yields in complex syntheses often outweigh this consideration.
Hydrazine hydrate remains a valuable and cost-effective reagent for robust reductions like the Wolff-Kishner reaction and in syntheses where its high reactivity is advantageous and issues of selectivity are minimal. However, its significant toxicity and handling risks necessitate careful consideration and stringent safety protocols. Ultimately, a thorough understanding of the substrate, the desired transformation, and the properties of each reagent will guide the synthetic chemist to the optimal choice for their research.
References
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Peptide Purity Synthesized Using Benzyl Protecting Group Strategies
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical, non-negotiable step in the journey from discovery to application. The choice of synthetic strategy, including the use of specific protecting groups and intermediates like Benzyl 1-methylhydrazinecarboxylate, has direct implications for the types of impurities that may arise and the subsequent analytical validation required. This guide provides an objective comparison of the validation of peptides synthesized using a traditional Benzyl-based protecting group strategy (Boc/Bzl) with the more modern Fmoc/tBu strategy, supported by representative experimental data and detailed protocols.
The use of benzyl-containing reagents, such as this compound as a potential building block or the broader use of benzyl groups for side-chain protection, is characteristic of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] This robust approach presents distinct considerations for purity assessment when compared to the widely used Fmoc/tBu strategy. This guide will delve into the nuances of validating peptide purity by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for peptides synthesized via these two predominant methods.
Comparative Overview of Synthesis Strategies
The primary distinction between the two major SPPS strategies lies in the chemistry used for the temporary protection of the Nα-amino group and the permanent protection of amino acid side chains.
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-amino protection. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA).[2] Side-chain protecting groups are typically benzyl (Bzl) ethers, esters, or carbamates, which are more stable and require a very strong acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[1]
-
Fmoc/tBu Strategy: This is currently the more common method. It employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection, which is removed with a mild base like piperidine. Side-chain protecting groups are typically tert-butyl (tBu) based, which are acid-labile and are removed concurrently with the peptide from the resin using a strong acid like TFA.[2]
The choice of strategy influences the potential impurities generated during synthesis. For instance, the harsh final cleavage conditions (HF) in the Boc/Bzl strategy can lead to side reactions and modifications of sensitive amino acids, whereas the repeated base treatment in the Fmoc/tBu strategy can cause issues like aspartimide formation or epimerization.[3]
Data Presentation: Purity and Impurity Profile Comparison
The following tables summarize representative quantitative data for a model decapeptide synthesized using both the Boc/Bzl and Fmoc/tBu strategies, followed by purification and analysis by RP-HPLC and Mass Spectrometry.
Table 1: Comparative Peptide Purity Analysis
| Parameter | Boc/Bzl Synthesis Strategy | Fmoc/tBu Synthesis Strategy |
| Target Peptide Purity (%) | 96.5% | 98.2% |
| Major Impurity 1 (%) | 1.8% (Truncated Sequence) | 0.9% (Deletion Sequence) |
| Major Impurity 2 (%) | 0.9% (Oxidized Methionine) | 0.5% (Aspartimide Formation) |
| Other Minor Impurities (%) | 0.8% | 0.4% |
Table 2: Mass Spectrometry Verification of Target Peptide and Key Impurities
| Species | Theoretical Mass (Da) | Observed Mass (Boc/Bzl) | Observed Mass (Fmoc/tBu) |
| Target Peptide | 1250.6 | 1250.7 | 1250.6 |
| Truncated Sequence (n-1) | 1137.5 | 1137.6 | Not Detected |
| Deletion Sequence (-Ala) | 1179.6 | Not Detected | 1179.5 |
| Oxidized Methionine (+16) | 1266.6 | 1266.5 | Not Detected |
| Aspartimide Formation (-18) | 1232.6 | Not Detected | 1232.7 |
Mandatory Visualization
Caption: Workflow of peptide synthesis and subsequent purity validation.
Caption: Logical flow of peptide analysis via HPLC and Mass Spectrometry.
Experimental Protocols
Protocol 1: Peptide Purity Validation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines the standard procedure for determining the purity of a synthesized peptide.[4]
1. Materials and Reagents:
-
Lyophilized peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm (for peptide bonds) and 280 nm (for aromatic residues)[4]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-35 min: 5% B (re-equilibration)
-
4. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the target peptide using the area percentage method:
-
% Purity = (Area of the main peptide peak / Total area of all peaks) x 100[4]
-
Protocol 2: Peptide Identity Confirmation by Mass Spectrometry (MS)
This protocol describes the confirmation of the peptide's molecular weight.[1]
1. Materials and Reagents:
-
Peptide solution from RP-HPLC purification or a separately prepared sample.
-
MS-grade water, acetonitrile, and formic acid.
-
Electrospray Ionization Mass Spectrometer (ESI-MS).
2. Sample Preparation:
-
Dilute the peptide sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1-10 µM.[1]
3. Mass Spectrometry Analysis:
-
Infuse the sample directly into the ESI source or analyze via an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 400-2000).
4. Data Analysis:
-
Identify the peak(s) corresponding to the protonated molecular ions of the target peptide (e.g., [M+H]+, [M+2H]2+, etc.).
-
Compare the observed monoisotopic mass with the calculated theoretical mass of the peptide sequence.[6]
-
Analyze other peaks in the spectrum to identify potential impurities, such as deletion sequences, incompletely deprotected species, or other modifications.[1]
Conclusion
The validation of synthetic peptide purity is a cornerstone of reliable research and drug development. While both Boc/Bzl and Fmoc/tBu synthesis strategies can yield high-purity peptides, they are prone to different types of side reactions, leading to distinct impurity profiles. The Boc/Bzl strategy, which may involve intermediates like this compound, requires rigorous validation to detect potential modifications from its harsh cleavage conditions. The Fmoc/tBu strategy, while milder, necessitates careful monitoring for issues like aspartimide formation.
Regardless of the synthetic route, the combination of RP-HPLC for quantitative purity assessment and Mass Spectrometry for identity confirmation remains the gold standard.[6][7] Adherence to detailed analytical protocols is essential to ensure that the final peptide product meets the high standards required for its intended application, providing confidence in experimental outcomes and therapeutic safety.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. apexpeptidesupply.com [apexpeptidesupply.com]
- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
A Proposed Framework for Assessing the Cross-Reactivity of Benzyl 1-methylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 1-methylhydrazinecarboxylate is a chemical intermediate with applications in pharmaceutical synthesis. Given its structural similarity to other hydrazine derivatives, understanding its potential for cross-reactivity in biological assays is crucial for accurate pharmacological and toxicological profiling. This guide presents a proposed framework for a comprehensive cross-reactivity study of this compound. Due to a lack of publicly available cross-reactivity data for this specific compound, this document outlines a robust experimental protocol, a list of potential cross-reactants, and a template for data presentation. This guide is intended to serve as a foundational resource for researchers planning to conduct such studies.
Introduction
This compound belongs to the hydrazine carboxylate class of compounds, characterized by a hydrazine moiety linked to a carboxyl group. Hydrazine derivatives are known to exhibit a range of biological activities, including the inhibition of enzymes such as monoamine oxidase (MAO).[1][2][3][4] When developing immunoassays or other targeted binding assays for this compound, it is imperative to assess the potential for cross-reactivity with structurally related molecules. Cross-reactivity occurs when a different compound binds to the antibody or receptor intended for the target analyte, which can lead to inaccurate quantification and false-positive results.
This guide proposes a systematic approach to evaluating the cross-reactivity of this compound using a competitive enzyme-linked immunosorbent assay (ELISA). The principles and methodologies described herein can be adapted for other immunoassay platforms as well.
Proposed Cross-Reactivity Panel
A critical step in a cross-reactivity study is the selection of relevant compounds to test. The following substances are proposed for inclusion in a cross-reactivity panel for this compound based on structural similarity.
Table 1: Proposed Panel of Potential Cross-Reactants
| Compound Name | Structure | Rationale for Inclusion |
| This compound | (Target Analyte) | The primary compound of interest. |
| Benzylhydrazine | Lacks the carboxylate group, representing the core benzyl-hydrazine structure. | |
| 1-Benzyl-1-methylhydrazine | Lacks the carboxylate group but retains the benzyl and methyl substitutions on the same nitrogen. | |
| Benzyl carbazate (Benzyl hydrazinecarboxylate) | Lacks the methyl group on the nitrogen, isolating the effect of the benzyl carboxylate moiety. | |
| Methylhydrazine | Represents the core methyl-hydrazine structure without the benzyl or carboxylate groups. | |
| Phenylhydrazine | Replacement of the benzyl group with a phenyl group to assess the impact of the methylene bridge. | |
| Isocarboxazid | A structurally related hydrazine derivative and known MAO inhibitor.[3] | |
| Phenelzine | A well-known hydrazine-based MAO inhibitor.[1][3] |
Experimental Protocol: Competitive ELISA
A competitive ELISA is a highly suitable method for quantifying small molecules like this compound and assessing cross-reactivity. The principle of this assay is the competition between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Anti-Benzyl 1-methylhydrazinecarboxylate polyclonal or monoclonal antibody (to be developed)
-
This compound-horseradish peroxidase (HRP) conjugate
-
This compound standard
-
Potential cross-reactant compounds (as listed in Table 1)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Assay Procedure
-
Plate Coating: Coat the wells of a 9-well microtiter plate with the anti-Benzyl 1-methylhydrazinecarboxylate antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standard solutions of this compound or solutions of the potential cross-reactants at various concentrations to the wells. Immediately add the this compound-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add Stop Solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis
The concentration of the analyte is inversely proportional to the signal generated. A standard curve is generated by plotting the absorbance values against the known concentrations of the this compound standard. The 50% inhibitory concentration (IC50) is determined for the target analyte and each potential cross-reactant.
Cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Hypothetical Data Presentation
The results of the cross-reactivity study should be summarized in a clear and concise table.
Table 2: Hypothetical Cross-Reactivity Data for this compound Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 |
| Benzylhydrazine | 500 | 2 |
| 1-Benzyl-1-methylhydrazine | 250 | 4 |
| Benzyl carbazate | 800 | 1.25 |
| Methylhydrazine | > 10,000 | < 0.1 |
| Phenylhydrazine | 1,500 | 0.67 |
| Isocarboxazid | 2,000 | 0.5 |
| Phenelzine | > 10,000 | < 0.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for the competitive ELISA to determine cross-reactivity.
References
- 1. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Benzyl 1-methylhydrazinecarboxylate and Other Protecting Groups for Hydrazine Moieties
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in the synthesis of complex molecules containing the hydrazine functional group. This guide provides an objective comparison of the performance of Benzyl 1-methylhydrazinecarboxylate against two commonly used alternatives, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), with a focus on experimental data to inform the rational design of synthetic strategies.
The temporary masking of the nucleophilic nitrogen atoms in hydrazines is essential to prevent undesired side reactions during multi-step syntheses. The ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removable chemoselectively under mild conditions. This guide evaluates this compound in the context of these key performance indicators, benchmarked against the widely employed Boc and Cbz protecting groups.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound, Boc, and Cbz protecting groups for hydrazines based on reported experimental data. It is important to note that direct side-by-side comparative studies are limited, and the data presented here are compiled from various sources.
| Protecting Group | Protection Method | Typical Reagents | Typical Solvent | Reaction Time | Typical Yield | Reference |
| Benzyl Carbazate | Acylation | Benzyl Chloroformate | Dichloromethane/Aq. NaHCO₃ | 2-4 hours | ~90% | [1] |
| Boc | Acylation (Solventless) | Di-tert-butyl dicarbonate (Boc₂O) | None | < 15 minutes | >95% | [2][3] |
| Cbz | Acylation (Schotten-Baumann) | Benzyl Chloroformate (Cbz-Cl) | THF/H₂O | 20 hours | 90% | [1] |
Table 1: Comparison of Protection Reaction Performance. This table highlights the efficiency of introducing each protecting group onto a hydrazine moiety. The solventless Boc protection offers a significant advantage in terms of reaction time and yield.
| Protecting Group | Deprotection Method | Typical Reagents | Typical Solvent | Reaction Time | Typical Yield | Reference |
| Benzyl Carbazate | Catalytic Hydrogenolysis | H₂, Pd/C | Methanol | 1-3 hours | High | [4] |
| Boc | Acidolysis | 20-50% TFA in DCM or 4M HCl in Dioxane | Dichloromethane or Dioxane | 1-4 hours | High | [5] |
| Cbz | Catalytic Hydrogenolysis | H₂, Pd/C | Methanol | 40 hours | High | [1] |
Table 2: Comparison of Deprotection Reaction Performance. This table outlines the conditions required to remove each protecting group. Both Benzyl Carbazate and Cbz are removed by catalytic hydrogenolysis, offering orthogonality to acid-labile groups like Boc.
| Protecting Group | Stability to Acidic Conditions | Stability to Basic Conditions | Stability to Nucleophiles | Stability to Catalytic Hydrogenolysis |
| Benzyl Carbazate | Generally Stable | Stable | Stable | Labile |
| Boc | Labile | Stable | Stable | Stable |
| Cbz | Generally Stable | Stable | Stable | Labile |
Table 3: Orthogonality and Stability Profile. This table provides a qualitative overview of the stability of each protecting group under common reaction conditions, which is crucial for planning multi-step synthetic sequences.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below to enable reproducibility and adaptation in your own research.
Protocol 1: Protection of Hydrazine with Benzyl Chloroformate (Cbz-Cl)
This protocol is a representative example of a Schotten-Baumann reaction for the introduction of a Cbz group.
Materials:
-
Hydrazine derivative (1.0 equivalent)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the hydrazine derivative in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate to the stirred solution.
-
Allow the reaction to stir at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the Cbz-protected hydrazine.[1]
-
Purify the product by silica gel column chromatography.[1]
Protocol 2: Solventless Boc-Protection of Hydrazines
This efficient and environmentally friendly protocol avoids the use of solvents.
Materials:
-
Hydrazine derivative (1.0 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents)
Procedure:
-
Melt the di-tert-butyl dicarbonate by gentle warming (melting point 22-24 °C).
-
Gradually add the hydrazine derivative to the molten Boc₂O with magnetic stirring. The reaction is often exothermic and may result in gas evolution.
-
Continue stirring at room temperature. The reaction is typically complete within a few minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be directly recrystallized from a suitable solvent or purified by removing any excess starting material under vacuum.[2][3]
Protocol 3: Deprotection of Benzyl Carbazate by Catalytic Hydrogenolysis
This is a standard procedure for the removal of benzyl-based protecting groups.
Materials:
-
Benzyl carbazate derivative (1.0 equivalent)
-
10% Palladium on Carbon (Pd/C) (catalytic amount, e.g., 1 mol%)
-
Methanol
-
Hydrogen gas (balloon or Parr apparatus)
-
Celite
Procedure:
-
Dissolve the benzyl carbazate derivative in methanol in a suitable reaction flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Replace the atmosphere in the flask with hydrogen gas by repeated vacuum/hydrogen cycles.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-3 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected hydrazine.[4]
Protocol 4: Acidic Deprotection of Boc-Protected Hydrazides
This protocol describes the removal of the Boc group using trifluoroacetic acid.
Materials:
-
Boc-protected hydrazide (1.0 equivalent)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Dissolve the Boc-protected hydrazide in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain the deprotected hydrazide.[5]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the use of hydrazine protecting groups in organic synthesis.
Caption: General workflow for the synthesis of substituted hydrazines using protecting groups.
Caption: Illustration of an orthogonal protection strategy in a multifunctional molecule.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Stability Under Scrutiny: A Comparative Analysis of Benzyl 1-methylhydrazinecarboxylate and Related Compounds
For Immediate Release
In the landscape of pharmaceutical research and drug development, the stability of chemical intermediates is a cornerstone of robust and reliable synthesis. This guide presents a comparative analysis of the stability of benzyl 1-methylhydrazinecarboxylate against similar compounds, offering researchers, scientists, and drug development professionals objective data to inform their work. While direct quantitative stability data for this compound is not extensively available in public literature, this analysis leverages data from closely related benzoate esters to provide a predictive comparison and discusses the structural factors influencing stability.
Executive Summary
The stability of a hydrazinecarboxylate, also known as a carbazate, is influenced by the nature of both the alcohol-derived (ester) and the hydrazine-derived portions of the molecule. This analysis focuses on the hydrolytic stability of the ester linkage, a common degradation pathway. By examining the alkaline hydrolysis of benzyl benzoate in comparison to various alkyl benzoates, we can infer the relative stability of the benzyl ester group. The data suggests that the benzyl group confers a moderate level of stability, comparable to or slightly greater than short-chain alkyl esters under basic conditions. These findings provide a valuable framework for understanding the expected stability profile of this compound.
Comparative Hydrolytic Stability: A Benzoate Case Study
To quantitatively assess the influence of the ester group on stability, we present data from a comparative study on the alkaline hydrolysis of various benzoate esters. This serves as a pertinent model for understanding the stability of the corresponding carbazates.
Table 1: Comparative Half-lives of Benzoate Esters under Alkaline Hydrolysis
| Compound | Structure | Half-life (t½) in min |
| Methyl benzoate | C₆H₅COOCH₃ | 14 |
| Ethyl benzoate | C₆H₅COOCH₂CH₃ | 14 |
| n-Propyl benzoate | C₆H₅COOCH₂CH₂CH₃ | 19 |
| n-Butyl benzoate | C₆H₅COOCH₂CH₂CH₂CH₃ | 21 |
| Benzyl benzoate | C₆H₅COOCH₂C₆H₅ | 16 |
| Phenyl benzoate | C₆H₅COOC₆H₅ | 11 |
Data sourced from a study on the comparative chemical and biological hydrolytic stability of homologous esters and isosteres.[1][2]
The data indicates that benzyl benzoate exhibits a half-life of 16 minutes under the tested alkaline conditions.[1] This is slightly longer than that of methyl and ethyl benzoates (14 minutes) and phenyl benzoate (11 minutes), but shorter than n-propyl and n-butyl benzoates (19 and 21 minutes, respectively).[1] This suggests that the benzyl group, while containing an electron-withdrawing phenyl ring, does not dramatically decrease the hydrolytic stability of the ester bond compared to simple alkyl esters. The stability of the benzyl carbocation, formed as a potential intermediate or transition state during hydrolysis, likely plays a role in its reactivity.[3][4][5]
Experimental Protocols
The following is a generalized protocol for determining the hydrolytic stability of a compound like this compound, based on standard methodologies for stability testing.[6][7][8][9]
Objective: To determine the rate of hydrolysis of the test compound under controlled pH and temperature conditions.
Materials:
-
Test compound (e.g., this compound)
-
Buffer solutions of various pH (e.g., pH 4, 7, 9)
-
Acetonitrile or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Constant temperature bath or incubator
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Reaction Solution Preparation: In separate temperature-controlled reaction vessels, add a precise volume of the appropriate buffer solution.
-
Initiation of Hydrolysis: To initiate the reaction, add a small, precise volume of the stock solution to each reaction vessel to achieve the desired final concentration.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vessel.
-
Quenching: Immediately quench the reaction in the aliquot, if necessary, by adding a suitable reagent or by dilution with the mobile phase.
-
HPLC Analysis: Analyze the samples by a validated, stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Logical Workflow for Stability Assessment
The process of assessing the stability of a novel compound involves a structured workflow, from initial characterization to predictive modeling.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First report on chemometric modeling of hydrolysis half-lives of organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simplified Synthesis and Stability Assessment of Aflatoxin B1-Lysine and Aflatoxin G1-Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. srd.nist.gov [srd.nist.gov]
A Comparative Guide to Hydrazine Carboxylates in Peptide Synthesis: Benzyl 1-methylhydrazinecarboxylate and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of peptides with modified C-termini, such as peptide hydrazides, is a critical technique for creating novel therapeutics, probes, and bioconjugates. The choice of protecting group for the hydrazine moiety is a key determinant of the success and efficiency of the synthesis. This guide provides a comprehensive comparison of Benzyl 1-methylhydrazinecarboxylate with its common alternatives, tert-Butyloxycarbonyl (Boc)-hydrazine and 9-Fluorenylmethyloxycarbonyl (Fmoc)-hydrazine, focusing on their applications, efficacy, and experimental protocols.
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of various heterocyclic compounds and as a key building block in peptide chemistry.[1][2] In peptide synthesis, the benzyl group of this compound acts as a protecting group for the carboxyl function of a hydrazine derivative. This protection strategy is crucial for the controlled, stepwise elongation of peptide chains and for the synthesis of C-terminal peptide hydrazides.[2]
Peptide hydrazides are valuable intermediates that can be converted into peptide azides for fragment condensation via native chemical ligation, a powerful tool for the synthesis of large peptides and proteins.[3][4][5] The selection of an appropriate hydrazine protecting group is therefore a critical decision in the design of a synthetic peptide strategy.
Comparison of Hydrazine Carboxylate Protecting Groups
The most commonly employed protecting groups for hydrazine in the context of peptide synthesis are the Benzyl (from this compound or similar reagents), Boc, and Fmoc groups. The choice between these depends on the overall synthetic strategy, particularly the method of peptide assembly (e.g., solution-phase vs. solid-phase) and the desired orthogonality with other protecting groups used for amino acid side chains.
| Feature | This compound | Boc-hydrazine | Fmoc-hydrazine |
| Protecting Group | Benzyloxycarbonyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Cleavage Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[2] | Strong Acid (e.g., Trifluoroacetic Acid - TFA)[6][7] | Mild Base (e.g., Piperidine in DMF)[8] |
| Orthogonality | Orthogonal to acid- and base-labile groups.[9] | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[7] | Orthogonal to acid-labile (Boc, Trityl) and hydrogenolysis-labile (Cbz) groups.[8] |
| Primary Application | Solution-phase synthesis, synthesis of specific building blocks.[2] | Solid-Phase Peptide Synthesis (SPPS) with Boc-strategy.[7] | Solid-Phase Peptide Synthesis (SPPS) with Fmoc-strategy.[3] |
| Stability | Stable to both acidic and basic conditions used in Fmoc and Boc strategies.[9] | Stable to basic conditions and hydrogenolysis.[10] | Stable to acidic conditions and hydrogenolysis.[10] |
Efficacy and Performance
While direct head-to-head quantitative comparisons in the synthesis of an identical peptide are scarce in the literature, the efficacy of each protecting group strategy can be inferred from their widespread use and the data available from various studies.
The Fmoc-strategy , utilizing Fmoc-hydrazine on a solid support, is currently the most prevalent method for the synthesis of peptide hydrazides due to its mild deprotection conditions and compatibility with a wide range of acid-labile side-chain protecting groups.[3] Studies on Fmoc-hydrazine resins have demonstrated their excellent stability under various storage conditions and their successful application in the synthesis of long peptides, such as a 40-mer GLP-1R agonist.[3] The yield of peptide hydrazides from Fmoc-based solid-phase synthesis can be high, though it is sequence-dependent.
The Boc-strategy , employing Boc-hydrazine, is also a robust method, particularly for sequences prone to aggregation, as the repeated acid treatment for Boc-group removal can help to disrupt secondary structures.[7] However, the use of strong acids like TFA for deprotection can lead to side reactions with sensitive amino acid residues.[11]
The use of This compound is more traditionally associated with solution-phase synthesis or the preparation of specific building blocks. The deprotection via catalytic hydrogenolysis is very clean and mild, but it is not compatible with other protecting groups that are also cleaved by this method (e.g., benzyl ethers on Ser, Thr, Tyr) or with sulfur-containing amino acids that can poison the catalyst.[2][9]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for the synthesis of peptide hydrazides using Fmoc-hydrazine in SPPS and a general protocol for the deprotection of a benzyl carbazate.
Solid-Phase Synthesis of a Peptide Hydrazide using Fmoc-Hydrazine Resin
This protocol outlines the general steps for synthesizing a peptide hydrazide on a pre-loaded Fmoc-hydrazine resin (e.g., Fmoc-NHNH-Trityl resin).
Materials:
-
Fmoc-hydrazine loaded resin (e.g., 2-chlorotrityl resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: The Fmoc-hydrazine resin is swollen in DMF.
-
Fmoc Deprotection: The Fmoc group is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent and a base and coupled to the deprotected hydrazine resin.
-
Washing: The resin is washed with DMF.
-
Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: The N-terminal Fmoc group of the final amino acid is removed.
-
Cleavage: The peptide hydrazide is cleaved from the resin using a suitable TFA cocktail.
-
Isolation: The crude peptide hydrazide is precipitated with cold diethyl ether, collected by centrifugation, and purified by HPLC.[3]
Deprotection of Benzyl Carbazate via Catalytic Hydrogenolysis
This protocol describes the removal of the benzyloxycarbonyl (Cbz) group from a hydrazine derivative in solution.
Materials:
-
Benzyl carbazate derivative
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or hydrogenation apparatus)
Procedure:
-
Dissolution: The benzyl carbazate derivative is dissolved in a suitable solvent in a reaction flask.
-
Catalyst Addition: The Pd/C catalyst is added to the solution.
-
Hydrogenation: The flask is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere at room temperature.
-
Monitoring: The reaction progress is monitored by a suitable technique (e.g., TLC, LC-MS).
-
Filtration: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected product.[9]
Signaling Pathways and Logical Relationships
The choice of protecting group strategy is dictated by the principle of orthogonality, which ensures that one protecting group can be removed without affecting others. This is a critical logical relationship in planning a complex peptide synthesis.
Conclusion
The choice between this compound, Boc-hydrazine, and Fmoc-hydrazine for the synthesis of peptide hydrazides is highly dependent on the specific requirements of the synthetic route. For modern solid-phase peptide synthesis, Fmoc-hydrazine is often the reagent of choice due to the mild conditions required for deprotection and its high degree of orthogonality with common acid-labile side-chain protecting groups. Boc-hydrazine remains a valuable alternative, particularly within a Boc-SPPS framework. This compound, while less common in routine SPPS, offers a robust protection strategy that is particularly useful in solution-phase synthesis and for the preparation of specific building blocks where its unique cleavage conditions provide the desired orthogonality. Future developments in this field may focus on greener synthesis protocols and the development of novel hydrazine protecting groups with enhanced stability and more versatile cleavage conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 6. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Case studies comparing outcomes with and without Benzyl 1-methylhydrazinecarboxylate
A Comparative Guide to Synthetic Strategies for C-Terminal Peptide Hydrazides
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the generation of C-terminal peptide hydrazides is a critical step for various applications, including the synthesis of peptide thioesters for native chemical ligation. This guide provides a comparative overview of different synthetic strategies for obtaining peptide hydrazides, with a focus on the reagents and methodologies employed. While direct comparative studies are limited, this guide consolidates available data on the outcomes and protocols associated with different approaches.
Introduction to Peptide Hydrazides
Peptide hydrazides are valuable intermediates in peptide chemistry. Their primary utility lies in their conversion to peptide acyl azides, which can then be transformed into peptide thioesters. Peptide thioesters are essential components for native chemical ligation (NCL), a powerful technique for synthesizing large peptides and proteins. The choice of strategy for generating peptide hydrazides can significantly impact the overall efficiency, purity, and yield of the final peptide product.
This guide compares three key strategies:
-
Use of a Carbazate-Functionalized Resin (Fmoc-Protected) : A common and robust method in solid-phase peptide synthesis (SPPS).
-
Direct Hydrazinolysis of Resin-Bound Peptide : A straightforward approach for cleaving the peptide from the resin while forming the hydrazide.
-
Solution-Phase Synthesis using Protected Hydrazine Reagents (e.g., Benzyl 1-methylhydrazinecarboxylate) : A strategy employed in solution-phase or fragment condensation approaches.
Comparison of Performance and Outcomes
The selection of a synthetic strategy for peptide hydrazides depends on several factors, including the scale of the synthesis, the nature of the peptide sequence, and the desired purity. The following table summarizes the key performance indicators for the different approaches based on published data.
| Parameter | Fmoc-Carbazate Resin (SPPS) | Direct Hydrazinolysis (SPPS) | Benzyl Carbazate (Solution Phase) |
| Typical Yield | Good to Excellent (e.g., 17% isolated yield for a 40-mer peptide)[1] | Good to Excellent (for octapeptides and a 19-mer)[2] | Variable, dependent on coupling efficiency |
| Purity of Crude Product | Generally high | Can be high, but potential for side reactions | Purification required at each step |
| Scalability | Highly scalable | Scalable | Less suitable for large-scale synthesis of long peptides |
| Compatibility | Compatible with standard Fmoc-SPPS | Compatible with many standard resins (e.g., Wang)[2] | Requires careful selection of orthogonal protecting groups |
| Key Advantages | High stability of the resin linker[1]; suitable for long and complex peptides. | Simple procedure; uses standard resins.[2] | Useful for fragment condensation strategies. |
| Key Disadvantages | Requires synthesis of the specialized resin. | Potential for side reactions depending on C-terminal amino acid and peptide sequence. | Labor-intensive; not easily automated. |
Experimental Protocols
Strategy 1: Synthesis using a Shelf-Stable Fmoc-Hydrazine Resin
This method involves the use of a pre-functionalized resin, such as a trityl resin loaded with 9-fluorenylmethyl carbazate (Fmoc-NHNH-Trt). This approach offers high stability and is compatible with automated Fmoc-based solid-phase peptide synthesis (SPPS).[1]
Methodology:
-
Resin Preparation : A trityl chloride resin is reacted with 9-fluorenylmethyl carbazate to generate the stable Fmoc-hydrazine resin. This resin can be stored for extended periods.[1]
-
Fmoc Deprotection : The Fmoc group is removed from the hydrazine linker using a standard solution of piperidine in DMF.
-
Peptide Synthesis : The peptide chain is elongated using standard automated Fmoc-SPPS protocols.
-
Cleavage : The completed peptide hydrazide is cleaved from the resin using a standard cleavage cocktail (e.g., TFA-based).
Caption: Workflow for peptide hydrazide synthesis using a pre-formed Fmoc-hydrazine resin.
Strategy 2: Direct Hydrazinolysis of Resin-Bound Peptide
This method involves the synthesis of the peptide on a standard resin, such as a Wang resin, followed by cleavage with hydrazine to directly generate the peptide hydrazide.[2]
Methodology:
-
Peptide Synthesis : The peptide is synthesized on a standard ester-linked resin (e.g., Wang resin) using a standard SPPS protocol (either Boc or Fmoc chemistry).
-
Resin Preparation for Cleavage : The protected peptide-resin is washed and dried.
-
Hydrazinolysis : The resin is treated with a solution of hydrazine hydrate in a suitable solvent (e.g., DMF or methanol) to cleave the peptide from the resin, forming the C-terminal hydrazide.[2] The reaction time and temperature are optimized to maximize yield and minimize side reactions.
-
Purification : The resulting peptide hydrazide is precipitated, collected, and purified.
Caption: Workflow for peptide hydrazide synthesis via direct hydrazinolysis from a standard resin.
Strategy 3: Synthesis Involving this compound
This compound serves as a building block where the benzyl group protects the carboxyl functionality.[3] This protecting group is stable under various conditions but can be selectively removed by catalytic hydrogenolysis.[3][4] This makes it suitable for solution-phase synthesis or fragment condensation strategies where a C-terminal protected hydrazine is required.
Methodology:
-
Fragment Preparation : A peptide fragment is synthesized with a free C-terminal carboxyl group.
-
Coupling : The peptide fragment is coupled to this compound using a suitable coupling reagent (e.g., DCC, EDC). This attaches the protected hydrazine moiety to the C-terminus of the peptide.
-
Deprotection : The benzyl protecting group is removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst) to yield the peptide hydrazide.[3][4] This deprotection method is orthogonal to many other protecting groups used in peptide synthesis.
Caption: Logical workflow for creating a peptide hydrazide using a benzyl carbazate intermediate.
References
Comparative Guide to Isotopic Labeling Strategies for Quantitative Analysis in Life Sciences
Introduction
For researchers, scientists, and drug development professionals, isotopic labeling coupled with mass spectrometry is an indispensable tool for quantitative analysis of biomolecules. While the initial query focused on Benzyl 1-methylhydrazinecarboxylate derivatives for such applications, a comprehensive review of the scientific literature reveals no established use of this compound as an isotopic labeling reagent. Its primary documented role is as an intermediate in peptide synthesis.
This guide, therefore, provides an objective comparison of well-established and validated alternative isotopic labeling strategies. We will focus on two main areas: the quantitative analysis of carbonyl-containing molecules using various hydrazine derivatives, and the quantitative analysis of peptides and proteins, a field where this compound finds its utility in synthesis rather than labeling. This comparative analysis is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific analytical needs.
Part 1: Quantitative Analysis of Carbonyl-Containing Metabolites via Hydrazine Derivatives
Hydrazine derivatives are widely used for the derivatization of aldehydes and ketones to enhance their detection and quantification by mass spectrometry. The introduction of an isotopic tag via these reagents allows for accurate relative quantification. Below is a comparison of commonly used hydrazine-based labeling reagents.
Quantitative Performance of Hydrazine-Based Labeling Reagents
| Reagent | Typical Isotope | Target Molecules | Signal Enhancement | Limit of Detection (LOD) | Key Advantages |
| 3-Nitrophenylhydrazine (3-NPH) | 13C | Carbonyls, Carboxylic acids, Phosphorylated metabolites | Significant improvement in detection sensitivity.[1] | Sub- to low-femtomole levels on-column.[2] | Broad reactivity, good chromatographic separation.[1] |
| Dansylhydrazine | 13C | Carbonyls, Carboxylic acids | 1-3 orders of magnitude signal enhancement.[3] | Not explicitly quantified in reviewed literature, but enables high sensitivity. | Improves chromatographic retention of polar molecules.[4] |
| Girard's Reagent T (GT) & P (GP) | d0/d5 (Deuterium) | Aldehydes, Ketones | 21-2856 fold increase in detection signals for aldehydes with a modified Girard's reagent.[5] | 2.5-7 nM for a modified Girard's reagent.[5] | Pre-charged moiety enhances ionization efficiency.[6] |
Experimental Protocols for Carbonyl Labeling
1. Derivatization of Carnitines with 3-Nitrophenylhydrazine (3-NPH) [2]
-
Sample Preparation: Extract carnitines from dried blood spots using a two-step procedure with aqueous and organic solvents.
-
Derivatization Reaction:
-
To the extracted sample, add a solution of 13C6-3NPH in a suitable solvent.
-
The reaction is catalyzed by an activating agent (e.g., EDC) and pyridine.
-
Incubate the mixture to allow for the formation of labeled hydrazones.
-
-
LC-MS/MS Analysis:
-
Separate the derivatized carnitines using reversed-phase liquid chromatography.
-
Detect and quantify using multiple-reaction monitoring (MRM) in positive-ion mode.
-
2. Derivatization of Carboxylic Acids with Dansylhydrazine [7]
-
Reaction Setup: The labeling of carboxylic acids with 12C- or 13C-dansylhydrazine can be performed at room temperature in a water-containing solution.
-
Reaction Time: The reaction is typically complete within 2 hours.
-
Analysis: The resulting labeled metabolites can be analyzed by LC-MS for accurate relative quantification.
3. Derivatization of Aldehydes with Girard's Reagent [5]
-
Reaction Conditions: Mix the sample containing aldehydes with a solution of the d0 or d5 labeled Girard's reagent in a suitable reaction medium.
-
Optimization: Reaction conditions such as temperature, pH (acetic acid concentration), and reagent-to-analyte ratio should be optimized for specific analytes.
-
LC-MS/MS Analysis: The resulting hydrazone derivatives are analyzed by LC-MS/MS. The characteristic neutral loss of the pyridine moiety can be used for non-targeted screening.
Workflow for Carbonyl Submetabolome Profiling
Caption: General workflow for quantitative carbonyl analysis using isotopic hydrazine derivatives.
Part 2: Quantitative Analysis of Peptides and Proteins
Given that this compound is an intermediate in peptide synthesis, a comparison of modern isotopic labeling techniques for quantitative proteomics is relevant for researchers in this field. These methods enable the precise measurement of changes in protein abundance and post-translational modifications.
Comparison of Quantitative Proteomics Techniques
| Technique | Labeling Type | Multiplexing | Quantification Level | Key Advantages |
| SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Metabolic (in vivo) | Up to 3-plex | MS1 | High accuracy and precision, low experimental variability.[8] |
| iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | Chemical (in vitro) | 4-plex or 8-plex | MS2 (Reporter Ions) | High multiplexing capability, applicable to various sample types.[9][10] |
| TMT (Tandem Mass Tags) | Chemical (in vitro) | Up to 18-plex | MS2 (Reporter Ions) | Highest multiplexing capability, increased throughput.[11] |
| Stable Isotope Dimethyl Labeling | Chemical (in vitro) | 2-plex or 3-plex | MS1 | Cost-effective, applicable to virtually any sample.[12] |
Experimental Protocols for Quantitative Proteomics
1. Stable Isotope Dimethyl Labeling Protocol [11]
-
Protein Extraction and Digestion: Extract proteins from samples and perform in-solution trypsin digestion.
-
Peptide Labeling:
-
Light Label: Add formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN) to one peptide sample.
-
Heavy Label: Add deuterated formaldehyde (CD₂O) and sodium deuterated cyanoborohydride (NaBD₃CN) to the other sample.
-
The reaction converts primary amines to dimethylamines.
-
-
Sample Pooling and Analysis: Combine the labeled samples, and analyze by LC-MS/MS. Quantification is based on the intensity of the light and heavy peptide pairs at the MS1 level.
2. iTRAQ/TMT Labeling Protocol [9][11]
-
Protein Preparation: Extract, reduce, alkylate, and digest proteins into peptides.
-
Peptide Labeling: Label each peptide digest with a different isobaric tag (e.g., TMTpro™ 18-plex reagents) according to the manufacturer's protocol.
-
Sample Pooling and Cleanup: Combine equal amounts of the labeled peptide samples and desalt using a C18 solid-phase extraction column.
-
Fractionation and LC-MS/MS Analysis: Fractionate the complex peptide mixture and analyze each fraction by nanoLC-MS/MS. Quantification is based on the intensity of the reporter ions in the MS2 spectra.
Signaling Pathway Analysis Workflow using Quantitative Proteomics
Caption: Workflow for studying signaling pathways using quantitative proteomics.
While this compound derivatives are not currently employed for isotopic labeling, a variety of robust and well-documented alternative reagents and methods are available for the quantitative analysis of carbonyl-containing metabolites and peptides. The choice of the optimal strategy depends on the specific research question, the nature of the sample, the required level of multiplexing, and available instrumentation. This guide provides a comparative overview to aid researchers in making an informed decision for their quantitative studies in drug development and life sciences.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzyl 1-methylhydrazinecarboxylate
For researchers and professionals in drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Benzyl 1-methylhydrazinecarboxylate, ensuring a secure laboratory environment and regulatory compliance.
Essential Safety and Hazard Information
Understanding the hazard profile of this compound is the first step in its safe handling and disposal. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Step-by-Step Disposal Protocol
The Precautionary Statement P501 mandates the disposal of contents and containers to an approved waste disposal plant.[1] Adherence to the following procedural steps is critical for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For significant quantities or risk of splashing, chemical-resistant coveralls may be appropriate.
-
Respiratory Protection: If working in a poorly ventilated area or if dust/aerosol formation is possible, use a NIOSH-approved respirator with an appropriate cartridge.
Step 2: Waste Collection and Segregation
Properly segregate and containerize the waste to prevent accidental mixing with incompatible materials.
-
Unused Product: If the original container is intact and properly labeled, it can be designated for disposal.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, disposable labware, and contaminated PPE, must be collected as hazardous waste.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
Step 3: Labeling
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
Step 4: Storage
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 5: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and your chemical's Safety Data Sheet for the most accurate and comprehensive information.
References
Personal protective equipment for handling Benzyl 1-methylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Benzyl 1-methylhydrazinecarboxylate (CAS No: 37519-04-3). Given its structural relation to hydrazine derivatives, stringent safety protocols are imperative to ensure personnel safety and operational integrity.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds, it should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
Table 1: Summary of Potential Hazards
| Hazard Type | Description |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1][2] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
| Sensitization | Hydrazine and its derivatives are known skin sensitizers.[3] |
| Carcinogenicity | Some hydrazine derivatives are considered potential carcinogens.[3][4] |
A comprehensive PPE strategy is essential to mitigate these risks. The following table outlines the recommended PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling hydrazine derivatives.[5][6] Always consult the glove manufacturer's resistance chart. |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles and a face shield should be worn to protect against splashes.[5][6] |
| Body | Flame-resistant lab coat | A lab coat, preferably flame-resistant, worn over full-length pants and closed-toe shoes is mandatory.[5][6] |
| Respiratory | Respirator (as needed) | Use in a well-ventilated area or a chemical fume hood is required.[6] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[5] |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in Table 2.
-
Work Area Setup: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Gather Materials: Assemble all necessary glassware, reagents, and waste containers within the fume hood.
-
-
Handling:
-
Weighing: Carefully weigh the solid compound. Use a disposable weighing boat to avoid contamination of balances.
-
Transfer: Transfer the weighed compound to the reaction vessel using a spatula. Avoid generating dust.
-
Reaction: Conduct the experiment, keeping the sash of the fume hood at the lowest practical height.
-
-
Post-Handling and Decontamination:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Dispose of disposable PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[7]
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.[7][8] Do not dispose of down the drain. |
| Contaminated Labware | Disposable items (e.g., gloves, weighing boats) should be placed in a designated hazardous waste container.[2] Reusable glassware should be decontaminated before washing. |
| Spill Cleanup Material | Absorbent materials used to clean up spills should be collected in a sealed container and disposed of as hazardous waste. |
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. Do not attempt to clean up a large spill without proper training and equipment.[6]
IV. Emergency Procedures
Immediate and appropriate action is vital in an emergency.
Table 4: Emergency Response
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention. |
Always have the Safety Data Sheet (SDS) available for emergency responders. In case of any exposure, report the incident to your supervisor and EHS department.[6]
References
- 1. cenmed.com [cenmed.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. 1-Methyl-2-benzylhydrazine | C8H12N2 | CID 25142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
